molecular formula C26H39N5O4S B11933626 CH5447240

CH5447240

Numéro de catalogue: B11933626
Poids moléculaire: 517.7 g/mol
Clé InChI: PNTBFOBXKXSPLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CH5447240 is a useful research compound. Its molecular formula is C26H39N5O4S and its molecular weight is 517.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C26H39N5O4S

Poids moléculaire

517.7 g/mol

Nom IUPAC

1-[3,5-dimethyl-4-[2-[[2-(4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-1-methylurea

InChI

InChI=1S/C26H39N5O4S/c1-17-5-7-20(8-6-17)23-28-24(32)26(29-23)10-12-31(13-11-26)36(34,35)14-9-22-18(2)15-21(16-19(22)3)30(4)25(27)33/h15-17,20H,5-14H2,1-4H3,(H2,27,33)(H,28,29,32)

Clé InChI

PNTBFOBXKXSPLI-UHFFFAOYSA-N

SMILES canonique

CC1CCC(CC1)C2=NC3(CCN(CC3)S(=O)(=O)CCC4=C(C=C(C=C4C)N(C)C(=O)N)C)C(=O)N2

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide on the hPTHR1 Agonist Activity of CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, potent, and orally available small-molecule agonist of the human parathyroid hormone 1 receptor (hPTHR1).[1][2][3][4] As a non-peptide mimetic of parathyroid hormone (PTH), this compound holds significant therapeutic potential for conditions such as hypoparathyroidism, a disorder characterized by insufficient PTH production and subsequent hypocalcemia. This technical guide provides a comprehensive overview of the publicly available data on the hPTHR1 agonist activity of this compound, including its in vitro and in vivo pharmacology, and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay TypeReference
EC50 12 µMNot SpecifiedcAMP Accumulation[2]
EC20 3.0 µMNot SpecifiedcAMP Accumulation[2]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueMethod/ModelReference
Solubility HighFasted State Simulated Intestinal Fluid[2]
Metabolic Stability GoodHuman Liver Microsomes[2]
Oral Bioavailability 55%Hypocalcemic Rat Model[2]

Experimental Protocols

The following sections detail the likely experimental methodologies used to characterize the hPTHR1 agonist activity of this compound, based on the primary literature and established assay principles.

In Vitro hPTHR1 Agonist Activity: cAMP Accumulation Assay

This assay determines the potency of this compound in activating the hPTHR1 and inducing downstream signaling through the Gs/cAMP pathway.

1. Cell Culture and Transfection:

  • A suitable host cell line, such as HEK293 or CHO cells, is stably or transiently transfected with a plasmid encoding the human PTHR1.

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency for the assay.

2. Assay Procedure:

  • Cells are seeded into 96- or 384-well plates and incubated overnight.

  • The culture medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • This compound is serially diluted to various concentrations and added to the cells.

  • The cells are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

3. cAMP Detection:

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The signal generated is inversely proportional to the amount of cAMP produced by the cells.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP in the cell lysates is determined by interpolating from the standard curve.

  • The dose-response curve for this compound is plotted, and the EC50 and EC20 values are calculated using non-linear regression analysis.

In Vivo Efficacy: Hypocalcemic Rat Model

This in vivo model assesses the ability of orally administered this compound to restore normal serum calcium levels in a state of hypocalcemia, mimicking hypoparathyroidism.[2]

1. Animal Model:

  • Adult male Sprague-Dawley rats undergo thyroparathyroidectomy (TPTX) to induce hypocalcemia.

  • Post-surgery, the animals are monitored to confirm a stable, low level of serum calcium.

2. Drug Administration:

  • This compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension).

  • A single dose of this compound is administered to the TPTX rats via oral gavage. A vehicle control group and a positive control group (e.g., subcutaneous PTH(1-34)) are included.[2]

3. Blood Sampling and Analysis:

  • Blood samples are collected from the rats at various time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

  • Serum is separated from the blood samples.

  • The concentration of calcium in the serum is measured using a colorimetric assay or an automated clinical chemistry analyzer.

4. Pharmacokinetic Analysis:

  • In a parallel study with healthy animals, blood samples are collected at the same time points after oral administration of this compound to determine its plasma concentration.

  • The oral bioavailability is calculated by comparing the area under the curve (AUC) of the plasma concentration-time profile after oral administration to that after intravenous administration.

5. Data Analysis:

  • The change in serum calcium levels over time is plotted for each treatment group.

  • The magnitude and duration of the calcemic response to this compound are evaluated and compared to the control groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by hPTHR1 agonists and the experimental workflow for the in vivo studies.

hPTHR1_Signaling_Pathways cluster_Gs Gs/cAMP Pathway cluster_Gq Gq/PLC Pathway This compound This compound hPTHR1_Gs hPTHR1 This compound->hPTHR1_Gs Gs Gs hPTHR1_Gs->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene hPTHR1_Gq hPTHR1 Gq Gq hPTHR1_Gq->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC

Caption: hPTHR1 Signaling Pathways.

In_Vivo_Workflow Animal_Model Thyroparathyroidectomy (TPTX) in Rats Hypocalcemia Induction of Stable Hypocalcemia Animal_Model->Hypocalcemia Dosing Oral Administration of this compound Hypocalcemia->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Serum Calcium Measurement Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis Efficacy Evaluation of Calcemic Response Analysis->Efficacy PK_Analysis->Efficacy

Caption: In Vivo Experimental Workflow.

Conclusion

This compound is a promising preclinical candidate for the treatment of hypoparathyroidism. Its potent hPTHR1 agonist activity, favorable physicochemical properties, and oral bioavailability in an animal model of the disease highlight its potential as a convenient and effective therapeutic agent. Further studies are warranted to fully elucidate its pharmacological profile, including its binding affinity to hPTHR1 and its activity on the Gq/PLC signaling pathway, and to assess its long-term safety and efficacy in clinical settings.

References

CH5447240: A Preclinical Investigation of a Novel Oral PTHR1 Agonist for Hypoparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on CH5447240, a novel, orally bioavailable small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1). Developed as a potential treatment for hypoparathyroidism, this compound served as a lead compound for the clinical candidate PCO371. This document summarizes key in vitro and in vivo findings, details relevant experimental methodologies, and visualizes the pertinent biological pathways.

Core Compound Characteristics

This compound was identified through the derivatization of a high-throughput screening hit.[1] It is a phenethyl sulfonamide derivative that demonstrated potent agonistic activity at the hPTHR1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its successor compound, PCO371.

Table 1: In Vitro Activity of this compound [1][2]

ParameterValueDescription
EC50 (hPTHR1) 12 nMHalf maximal effective concentration for hPTHR1 activation.
EC20 (hPTHR1) 3.0 nM20% effective concentration for hPTHR1 activation.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound [1]

ParameterValue/ObservationDescription
Solubility High solubility in fasted state simulated intestinal fluid.Indicates good potential for oral absorption.
Metabolic Stability Good stability in human liver microsomes.Suggests a lower likelihood of rapid first-pass metabolism.
Oral Bioavailability (Rats) 55%Percentage of the orally administered dose that reaches systemic circulation.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Hypocalcemia [1]

Animal ModelEffect of this compoundSignificance
Thyroparathyroidectomized (TPTX) RatsSignificantly elevated serum calcium levels.Demonstrates in vivo activity in a disease-relevant model.

Table 4: Pharmacokinetic Profile of PCO371 in Rats [3]

Dose (Oral)CmaxTmaxT1/2Oral Bioavailability
2 mg/kgDose-dependent increase1 - 1.5 h1.5 - 1.7 h34%

Signaling Pathway

This compound acts as an agonist at the human parathyroid hormone receptor 1 (hPTHR1), a Class B G-protein coupled receptor (GPCR). Upon binding, it is expected to activate downstream signaling cascades that regulate calcium and phosphate homeostasis. The primary signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

PTHR1_Signaling_Pathway cluster_membrane Cell Membrane PTHR1 PTHR1 G_protein Gs Protein PTHR1->G_protein Activates This compound This compound (Agonist) This compound->PTHR1 Binds to AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased serum calcium) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Simplified signaling pathway of this compound via the hPTHR1 receptor. Max Width: 760px.

Experimental Protocols

While detailed, step-by-step protocols for the experiments involving this compound are not publicly available, the following sections outline the general methodologies based on standard practices and the information provided in the primary research article.[1]

In Vitro hPTHR1 Agonist Assay (cAMP Measurement)

This assay is designed to determine the potency of a compound in activating the hPTHR1.

Principle: The activation of hPTHR1 by an agonist leads to the production of intracellular cyclic AMP (cAMP). The amount of cAMP produced is proportional to the degree of receptor activation and can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

General Protocol:

  • Cell Culture: Cells stably expressing the human PTHR1 (e.g., HEK293 or CHO cells) are cultured in appropriate media and conditions.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.

  • Cell Stimulation: The cultured cells are treated with the different concentrations of this compound for a defined period.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The cAMP levels are plotted against the compound concentrations, and the EC50 and EC20 values are calculated using a suitable pharmacological software.

In_Vitro_Workflow start Start culture Culture hPTHR1- expressing cells start->culture prepare Prepare serial dilutions of this compound culture->prepare stimulate Stimulate cells with This compound prepare->stimulate lyse Lyse cells stimulate->lyse detect Measure intracellular cAMP levels lyse->detect analyze Analyze data and calculate EC50/EC20 detect->analyze end End analyze->end

Figure 2: General workflow for the in vitro hPTHR1 agonist assay. Max Width: 760px.
In Vivo Hypocalcemia Model in Thyroparathyroidectomized (TPTX) Rats

This animal model is used to evaluate the in vivo efficacy of compounds intended to treat hypoparathyroidism.

Principle: Surgical removal of the thyroid and parathyroid glands (thyroparathyroidectomy) in rats leads to a state of hypocalcemia due to the lack of endogenous parathyroid hormone. This model allows for the assessment of a compound's ability to restore and maintain normal serum calcium levels.

General Protocol:

  • Animal Model: Male Sprague-Dawley rats undergo thyroparathyroidectomy.

  • Post-operative Recovery: Animals are allowed to recover from surgery and their hypocalcemic state is confirmed.

  • Compound Administration: this compound is formulated in a suitable vehicle and administered orally to the TPTX rats. A control group receives the vehicle only.

  • Blood Sampling: Blood samples are collected at various time points after compound administration.

  • Serum Calcium Measurement: Serum is separated from the blood samples, and the concentration of calcium is determined using a clinical chemistry analyzer.

  • Data Analysis: Serum calcium levels in the treated group are compared to the control group to assess the effect of this compound.

In_Vivo_Workflow start Start tptx Thyroparathyroidectomy in rats start->tptx recovery Post-operative recovery and confirmation of hypocalcemia tptx->recovery administer Oral administration of This compound or vehicle recovery->administer sample Serial blood sampling administer->sample measure Measure serum calcium levels sample->measure analyze Compare serum calcium levels between groups measure->analyze end End analyze->end

Figure 3: General workflow for the in vivo hypocalcemia model. Max Width: 760px.

Lead Optimization and Clinical Development of PCO371

This compound was identified as a promising lead compound but was found to be converted to a reactive metabolite in a human liver microsome assay.[4] This led to further optimization efforts to enhance the drug's properties and reduce the formation of reactive metabolites, resulting in the identification of PCO371.[4]

PCO371, a potent, selective, and orally active PTHR1 agonist, was advanced into clinical development for the treatment of hypoparathyroidism.[4] A Phase 1 clinical trial (NCT04209179) was initiated to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of PCO371 in patients with hypoparathyroidism.[5] However, this trial was subsequently terminated.[6] The specific reasons for the termination and the results of the study have not been publicly disclosed.

Conclusion

This compound was a significant preclinical candidate that demonstrated the feasibility of developing a potent and orally bioavailable small-molecule agonist for the hPTHR1 for the potential treatment of hypoparathyroidism. While it did not advance to clinical trials itself, the learnings from its development led to the creation of the clinical candidate PCO371. The preclinical data for this compound, particularly its in vitro potency and in vivo efficacy in a relevant animal model, underscore the potential of this chemical scaffold for targeting the hPTHR1. Further research in this area may lead to the development of new and improved oral therapies for hypoparathyroidism.

References

The Discovery and Development of Alectinib (CH5447240): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Alectinib, sold under the brand name Alecensa, is a second-generation, highly selective, and potent oral inhibitor of anaplastic lymphoma kinase (ALK) developed by Chugai Pharmaceutical Co., part of the Hoffmann-La Roche group.[1] It is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) that is positive for ALK gene rearrangements.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and resistance mechanisms associated with alectinib.

Discovery and Synthesis

The development of alectinib was driven by the need to overcome resistance to the first-generation ALK inhibitor, crizotinib, and to improve efficacy against central nervous system (CNS) metastases. The chemical structure of alectinib is 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.[1]

Several synthetic routes for alectinib have been developed. One common approach involves a multi-step process starting from readily available materials. Key steps often include Suzuki-Miyaura cross-coupling and reductive cyclization to construct the complex tetracyclic core of the molecule.[3][4] Another reported method utilizes a Fischer indolization to build the indole-fused core.[5] The goal of these synthetic strategies is to achieve a high-yield, scalable, and environmentally friendly manufacturing process suitable for commercial production.[5][6]

Mechanism of Action

Alectinib is a tyrosine kinase inhibitor (TKI) that potently and selectively targets the ALK receptor tyrosine kinase.[1][7][8][9] In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene (most commonly EML4-ALK), which results in the constitutive activation of the ALK kinase domain.[2][10][11] This aberrant signaling drives uncontrolled cell proliferation and survival.

Alectinib functions by binding to the ATP-binding pocket of the ALK fusion protein, thereby inhibiting its kinase activity.[2] This blockade prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades, including the STAT3 and PI3K/AKT/mTOR pathways.[1][8][12] The inhibition of these critical pathways ultimately leads to a reduction in tumor cell viability and the induction of apoptosis (programmed cell death).[1][2][8] Alectinib and its major active metabolite, M4, exhibit similar potent activity against wild-type ALK and various mutant forms of the ALK enzyme that confer resistance to crizotinib.[1][8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K Activates RAS RAS/MEK EML4_ALK->RAS Activates JAK JAK EML4_ALK->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK RAS->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Alectinib Alectinib (CH5447240) Alectinib->EML4_ALK Inhibits

Alectinib inhibits the constitutively active EML4-ALK fusion protein.

Pharmacokinetics

The pharmacokinetic profile of alectinib and its active metabolite M4 has been well-characterized in both healthy subjects and patients with ALK-positive NSCLC.[13]

ParameterValueReference
Bioavailability 37% (under fed conditions)[1]
Time to Cmax (Tmax) 4 to 6 hours[1][14]
Plasma Protein Binding >99% (Alectinib and M4)[1]
Metabolism Primarily by CYP3A4 to active metabolite M4[1][9][14]
Elimination Half-life Alectinib: ~32.5-33 hours; M4: ~30.7-31 hours[1]
Excretion 98% in feces (84% as unchanged alectinib, 6% as M4)[1]
Steady-State Cmax (600 mg BID) Alectinib: 665 ng/mL; M4: 246 ng/mL[13]

Preclinical and Clinical Efficacy

Alectinib demonstrated potent antitumor activity in preclinical models and has shown superior efficacy compared to crizotinib in clinical trials. A key feature is its excellent penetration of the blood-brain barrier, leading to significant activity against CNS metastases.[9]

Preclinical Data

In preclinical studies, alectinib showed potent inhibitory activity against the ALK kinase domain and was active in cellular and xenograft models harboring ALK fusions, including those with mutations conferring resistance to crizotinib, such as the L1196M gatekeeper mutation.[15]

Study TypeModelKey FindingsReference
In Vitro Kinase Assay Wild-type and mutant ALKPotent inhibition of ALK (Ki = 0.83 nmol/L for WT, 1.56 nmol/L for L1196M)[15]
Cell-based Assays NSCLC cell lines (H2228)Potent anti-proliferative and pro-apoptotic effects[15]
In Vivo Xenograft H2228 NSCLC modelSubstantial and sustained tumor regression at 20 or 60 mg/kg doses[15]
CNS Penetration Animal modelsHigh CNS-to-plasma ratios, leading to intracranial activity[16]
Clinical Trial Efficacy

Alectinib's approval was supported by data from several pivotal clinical trials demonstrating its robust systemic and CNS efficacy. The global phase III ALEX trial established alectinib as a preferred first-line treatment for ALK-positive NSCLC.[17][18][19]

Table 4.2.1: Efficacy Results from the ALEX Trial (First-Line Treatment)

EndpointAlectinib (600 mg BID)Crizotinib (250 mg BID)Hazard Ratio (95% CI)Reference
Median PFS (Investigator) 34.8 months10.9 months0.43 (0.32–0.58)[19]
12-month Event-Free Survival 68.4%48.7%N/A[17]
Median OS Not Reached57.4 months0.67 (0.46–0.98)[19]
5-year OS Rate 62.5%45.5%N/A[19]
CNS Progression (Cumulative Incidence) 12%45%0.16 (0.10-0.25)N/A

Table 4.2.2: Efficacy in Crizotinib-Resistant Patients (Phase II Studies)

StudyEndpointResult (Alectinib 600 mg BID)Reference
NP28673 ORR (Overall)50% (95% CI, 41–59)[15]
Median PFS8.9 months (95% CI, 5.6–11.3)[15]
CNS ORR (measurable disease)57%[16]
NP28761 ORR (Overall)52.2%N/A
Median PFS8.1 monthsN/A
CNS ORR (measurable disease)75%[16][15]

Safety and Tolerability

Alectinib has a well-characterized and manageable safety profile, which is generally considered favorable compared to other ALK inhibitors.[18][20][21] The most common adverse events are typically low-grade and can often be managed with dose modifications.[18][20]

Table 5.1: Common Adverse Events (AEs) in the ALEX Trial (All Grades)

Adverse EventAlectinib (%)Crizotinib (%)Reference
Constipation 36.8N/A[20]
Anemia 26.3N/A[20]
Fatigue 22.4N/A[20]
Increased Blood Bilirubin 21.7N/A[20]
Myalgia 31N/A[22]
Edema 30N/A[15]

Key Warnings and Precautions:

  • Hepatotoxicity: Severe liver injury can occur. Liver function should be monitored regularly.[7]

  • Renal Impairment: Renal impairment, including Grade ≥3 events, has been reported.[22]

  • Myalgia and CPK Elevation: Severe muscle pain and creatine phosphokinase (CPK) elevation are known side effects.[22]

  • Interstitial Lung Disease (ILD)/Pneumonitis: This serious adverse reaction can occur and requires immediate medical attention.

  • Bradycardia: Slowing of the heart rate can occur; heart rate and blood pressure should be monitored.

Mechanisms of Acquired Resistance

Despite the impressive activity of alectinib, acquired resistance eventually develops in most patients.[23] Resistance mechanisms are broadly categorized as ALK-dependent or ALK-independent.

ALK-Dependent Resistance

This involves the re-activation of the ALK signaling pathway, primarily through the acquisition of secondary mutations within the ALK kinase domain. The most common resistance mutation to second-generation ALK inhibitors, including alectinib, is the G1202R solvent front mutation.[24][25][26] Other less frequent mutations include I1171T/S and V1180L.[24][25]

ALK-Independent Resistance

This occurs through the activation of alternative "bypass" signaling pathways that allow cancer cells to survive and proliferate despite continued ALK inhibition. These mechanisms include the activation of other receptor tyrosine kinases such as EGFR, MET, and HER3, or signaling through the KRAS pathway.[23][25][27] In some cases, the tumor may undergo a phenotypic transformation, for example, to small-cell lung cancer.[24]

Resistance_Mechanisms cluster_alk ALK-Dependent Mechanisms cluster_non_alk ALK-Independent Mechanisms Alectinib Alectinib Treatment ALK_Inhibition ALK Pathway Inhibition Alectinib->ALK_Inhibition G1202R G1202R Mutation ALK_Inhibition->G1202R Selection Pressure I1171T I1171T/S Mutation ALK_Inhibition->I1171T Selection Pressure V1180L V1180L Mutation ALK_Inhibition->V1180L Selection Pressure ALK_Amp ALK Amplification ALK_Inhibition->ALK_Amp Selection Pressure EGFR EGFR/HER3 Activation ALK_Inhibition->EGFR Induces Bypass MET MET Amplification ALK_Inhibition->MET Induces Bypass KRAS KRAS Mutation ALK_Inhibition->KRAS Induces Bypass Transformation Phenotypic Transformation ALK_Inhibition->Transformation Induces Bypass Tumor_Progression Tumor Progression (Acquired Resistance) G1202R->Tumor_Progression I1171T->Tumor_Progression V1180L->Tumor_Progression ALK_Amp->Tumor_Progression EGFR->Tumor_Progression MET->Tumor_Progression KRAS->Tumor_Progression Transformation->Tumor_Progression

Mechanisms of acquired resistance to alectinib.

Experimental Protocols

The development of alectinib involved a series of standardized preclinical and clinical assays to determine its efficacy, safety, and mechanism of action.

ALK Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of alectinib against the ALK enzyme.

  • Methodology:

    • Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • Serial dilutions of alectinib are added to the reaction wells.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo) or immuno-detection (e.g., ELISA).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay
  • Objective: To measure the anti-proliferative effect of alectinib on ALK-positive cancer cells.

  • Methodology:

    • ALK-positive NSCLC cells (e.g., H3122, NCI-H2228) are seeded in 96-well plates.

    • After allowing cells to adhere, they are treated with a range of alectinib concentrations for a specified period (typically 72 hours).

    • Cell viability is assessed using reagents like MTT, which measures metabolic activity, or CellTiter-Glo, which measures intracellular ATP levels.

    • Absorbance or luminescence is read using a plate reader.

    • Results are used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of alectinib.

  • Methodology:

    • Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human ALK-positive NSCLC cells.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • Alectinib is administered orally, typically once daily, at predefined doses.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Efficacy is assessed by comparing tumor growth inhibition between treated and control groups.

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization (Medicinal Chemistry) HTS->Lead_Opt Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 in ALK+ cells) Biochem_Assay->Cell_Assay Signaling_Assay Western Blot for Downstream Signaling Cell_Assay->Signaling_Assay ADME_Tox In Vitro ADME/Tox Signaling_Assay->ADME_Tox Xenograft In Vivo Xenograft Models ADME_Tox->Xenograft Phase1 Phase I Trial (Safety, PK, MTD) Xenograft->Phase1 Phase2 Phase II Trial (Efficacy, ORR) Phase1->Phase2 Phase3 Phase III Trial (vs. Standard of Care, PFS, OS) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

General workflow for ALK inhibitor drug development.

References

The Small-Molecule hPTHR1 Agonist CH5447240: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, orally available small-molecule agonist of the human parathyroid hormone 1 receptor (hPTHR1).[1] As a potent activator of this key receptor, this compound mimics the physiological effects of parathyroid hormone (PTH), playing a crucial role in calcium and phosphate homeostasis. This document provides an in-depth technical guide on this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Core Data Presentation

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data obtained for this compound.

Table 1: In Vitro Activity of this compound at the Human PTHR1
ParameterValueCell LineAssay Type
EC50 12 µM[2]Not SpecifiedhPTHR1 Agonist Activity
EC20 3.0 µMNot SpecifiedhPTHR1 Agonist Activity
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
ParameterValue/DescriptionSpeciesNotes
Oral Bioavailability 55%[1]RatDemonstrates good oral absorption.
Metabolic Stability GoodHuman Liver MicrosomesIndicates favorable metabolic profile.[1][2]
Solubility HighFasted State Simulated Intestinal FluidSuggests good dissolution in the gastrointestinal tract.[1]

Signaling Pathways and Mechanism of Action

Activation of the hPTHR1 by agonists such as PTH and this compound initiates a cascade of intracellular signaling events. The hPTHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins.

  • Gs Pathway: Upon agonist binding, the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[3]

  • Gq Pathway: The receptor can also couple to Gq, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

The following diagram illustrates the primary signaling cascade initiated by this compound binding to hPTHR1.

hPTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound hPTHR1 hPTHR1 This compound->hPTHR1 Binds Gs Gs hPTHR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

hPTHR1 Gs-cAMP Signaling Pathway

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Detailed methodologies for these assays are provided below.

In Vitro hPTHR1 Functional Assay (cAMP Accumulation)

This assay is designed to measure the ability of a compound to stimulate the production of cyclic AMP in cells expressing the hPTHR1.

1. Cell Culture and Plating:

  • LLC-PK1 cells, stably expressing the human PTHR1, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

2. Compound Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are prepared in assay buffer.

3. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with an assay buffer.
  • The diluted test compounds are added to the wells.
  • The cells are incubated with the compounds for a specified period (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
  • To terminate the reaction and lyse the cells, a lysis buffer is added.

4. cAMP Detection:

  • The intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
  • The signal generated is proportional to the amount of cAMP produced.

5. Data Analysis:

  • The data is plotted as the response (e.g., fluorescence or luminescence) versus the log of the compound concentration.
  • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Human Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, providing an indication of its susceptibility to hepatic metabolism.

1. Reagents and Materials:

  • Pooled human liver microsomes.
  • NADPH regenerating system (or NADPH).
  • Phosphate buffer (e.g., 100 mM, pH 7.4).
  • Test compound (this compound).
  • Internal standard.
  • Acetonitrile (for reaction termination).

2. Incubation Procedure:

  • A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and the test compound at a specified concentration (e.g., 1 µM).
  • The reaction is initiated by the addition of the NADPH regenerating system.
  • The mixture is incubated at 37°C.
  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
  • The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The samples are centrifuged to precipitate the microsomal proteins.
  • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound.

4. Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
  • The natural logarithm of the percent remaining is plotted against time.
  • The slope of the linear portion of this plot is used to determine the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.

In Vivo Hypocalcemia Model in Thyroparathyroidectomized (TPTX) Rats

This in vivo model is used to evaluate the ability of a compound to restore normal serum calcium levels in a state of hypoparathyroidism.

1. Animal Model:

  • Male Sprague-Dawley rats undergo thyroparathyroidectomy (TPTX) to induce a hypocalcemic state.
  • The surgery involves the surgical removal of the thyroid and parathyroid glands.
  • Post-surgery, animals are monitored to confirm a decrease in serum calcium levels.

2. Dosing and Sample Collection:

  • This compound is formulated for oral administration.
  • The TPTX rats are administered the compound orally at various dose levels.
  • Blood samples are collected at different time points post-dosing.

3. Biochemical Analysis:

  • Serum is separated from the blood samples.
  • Serum calcium and phosphate levels are measured using appropriate biochemical analyzers.

4. Data Analysis:

  • The changes in serum calcium and phosphate levels over time are plotted for each dose group.
  • The efficacy of this compound is assessed by its ability to increase serum calcium and decrease serum phosphate levels in a dose-dependent manner.

Experimental and Logical Workflow

The following diagram outlines the typical workflow for the discovery and characterization of a small-molecule hPTHR1 agonist like this compound.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Characterization Preclinical Characterization HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (e.g., this compound) Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR In_Vitro In Vitro Assays (Functional & Stability) SAR->In_Vitro In_Vivo In Vivo Models (TPTX Rats) In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Drug Discovery and Characterization Workflow

Conclusion

This compound represents a significant advancement in the development of small-molecule therapeutics targeting the hPTHR1. Its potent agonist activity, favorable physicochemical properties, and oral bioavailability make it a promising candidate for the treatment of conditions such as hypoparathyroidism. The data and protocols presented in this technical guide provide a comprehensive overview of the preclinical characterization of this compound, offering valuable insights for researchers and drug development professionals working in this therapeutic area. Further investigation into its clinical efficacy and safety is warranted to fully realize its therapeutic potential.

References

In Vitro Characterization of CH5424802 (Alectinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5424802, also known as alectinib, is a second-generation, highly selective, and orally available tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK).[1][2] It has demonstrated significant therapeutic efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[2][3] This technical guide provides an in-depth overview of the in vitro characterization of alectinib, compiling key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development. Alectinib was designed to be more potent and selective than the first-generation ALK inhibitor, crizotinib, and has shown activity against several crizotinib-resistant ALK mutations.[1][4]

Biochemical Activity and Kinase Profile

Alectinib is an ATP-competitive inhibitor of ALK kinase.[5] Its potent inhibitory activity extends to both wild-type ALK and various clinically relevant mutant forms. In addition to its primary target, alectinib has been shown to inhibit other kinases, such as the rearranged during transfection (RET) proto-oncogene.[2][6]

Table 1: In Vitro Inhibitory Activity of Alectinib Against Various Kinases

Kinase TargetAssay TypeIC50 / Ki / KdReference
ALK (wild-type)Cell-free assayIC50: 1.9 nM[5]
ALK (wild-type)ATP-competitive bindingKd: 2.4 nM[5]
ALK (wild-type)ATP-competitive bindingKi: 0.83 nM[5]
ALK L1196MATP-competitive bindingKi: 1.56 nM[5]
ALK F1174LCell-free assayIC50: 1 nM[7]
ALK R1275QCell-free assayIC50: 3.5 nM[7]
RETIn vitro kinase assay-[2][6]

Cellular Activity: Antiproliferative and Pro-Apoptotic Effects

Alectinib demonstrates potent antiproliferative activity in cancer cell lines harboring ALK fusions, such as EML4-ALK in NSCLC and NPM-ALK in anaplastic large-cell lymphoma.[5] This activity is significantly more pronounced in ALK-positive cells compared to ALK-negative cell lines, highlighting its selectivity.[5] The inhibition of cell growth is often accompanied by the induction of apoptosis.

Table 2: Cellular Activity of Alectinib in Various Cancer Cell Lines

Cell LineCancer TypeALK StatusAssayEndpointIC50 / ResultReference
NCI-H2228NSCLCEML4-ALKCell Viability-Preferentially efficacious[5]
KARPAS-299Anaplastic Large Cell LymphomaNPM-ALKGrowth InhibitionIC503 nM[5]
SRAnaplastic Large Cell LymphomaNPM-ALKGrowth InhibitionIC506.9 nM[5]
KellyNeuroblastomaALK mutantCell Viability (CCK-8)IC50-[4]
SH-SY5YNeuroblastomaALK mutantCell Viability (CCK-8)IC50-[4]
LA-N-6NeuroblastomaALK mutantCell Viability (CCK-8)IC50-[4]
IMR-32NeuroblastomaALK-WTCell Viability (CCK-8)IC50-[4]
NB-19NeuroblastomaALK-WTCell Viability (CCK-8)IC50-[4]
SK-N-ASNeuroblastomaALK-WTCell Viability (CCK-8)IC50-[4]
EHMES-10MesotheliomaNCOA4-RETCell Viability (MTT)InhibitionSignificant[5][8]
LC-2/adLung AdenocarcinomaCCDC6-RETCell Viability (MTT)InhibitionSignificant[5][8]
TPC-1Thyroid CarcinomaCCDC6-RETCell Viability (MTT)InhibitionSignificant[5][8]

Mechanism of Action: Signaling Pathway Inhibition

Alectinib exerts its anticancer effects by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[9][10] Key pathways affected include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[2] In vitro studies have consistently shown that alectinib treatment leads to a reduction in the phosphorylation of key signaling molecules such as STAT3, AKT, and to a lesser extent, ERK1/2.[5][8]

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Alectinib Alectinib (CH5424802) pALK Phosphorylated ALK Alectinib->pALK Inhibition ALK ALK Fusion Protein (e.g., EML4-ALK) ALK->pALK Autophosphorylation PI3K PI3K pALK->PI3K RAS RAS pALK->RAS JAK JAK pALK->JAK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation

Caption: Alectinib inhibits ALK autophosphorylation and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of alectinib.

Cell Culture
  • NSCLC Cell Lines (e.g., NCI-H2228, H3122): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Neuroblastoma Cell Lines (e.g., Kelly, SH-SY5Y): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[4][11]

  • General Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7][11]

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with varying concentrations of Alectinib seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT/MTS reagent incubate->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (for MTT) incubate_mtt->solubilize read Read absorbance (570 nm for MTT, 490 nm for MTS) solubilize->read end End read->end

Caption: Workflow for determining cell viability using the MTT/MTS assay.

Protocol:

  • Seed cells (2 x 10³ to 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[8]

  • Treat the cells with a serial dilution of alectinib (and a vehicle control, e.g., DMSO) for 72 hours.[8]

  • Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 1-4 hours at 37°C.[9]

  • For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.[9][13]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Western_Blot_Workflow cell_culture Culture and treat cells with Alectinib lysis Lyse cells and quantify protein cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-pALK, anti-pSTAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and image secondary_ab->detection

Caption: General workflow for Western blot analysis.

Protocol:

  • Plate cells and treat with desired concentrations of alectinib for a specified time (e.g., 2-48 hours).[5][14]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies (e.g., against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

These assays directly measure the inhibitory effect of alectinib on the enzymatic activity of purified kinases.

Protocol (General Principle):

  • Kinase reactions are typically performed in a buffer containing the purified kinase (e.g., recombinant ALK), a substrate (e.g., a specific peptide), and ATP.

  • Alectinib is added at various concentrations to determine its inhibitory effect.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and an APC-labeled streptavidin that binds to a biotinylated peptide substrate. Phosphorylation brings the donor (europium) and acceptor (APC) into proximity, generating a FRET signal.[16]

    • ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.[17]

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of alectinib.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol (using a luminescent kit like Caspase-Glo® 3/7):

  • Seed cells in a 96-well plate and treat with alectinib for the desired duration (e.g., 48 hours).[5]

  • Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[18]

Conclusion

The in vitro characterization of CH5424802 (alectinib) reveals it to be a potent and selective inhibitor of ALK and its clinically relevant mutants. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways, which in turn results in decreased cell proliferation and the induction of apoptosis in ALK-driven cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation of alectinib and other ALK inhibitors in preclinical research settings.

References

The Effect of CH5447240 on Serum Calcium Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5447240 is a novel, orally bioavailable small molecule that acts as a potent agonist for the human parathyroid hormone receptor 1 (hPTHR1). Developed as a potential treatment for hypoparathyroidism, a condition characterized by hypocalcemia, this compound has demonstrated a significant impact on serum calcium levels in preclinical studies. This technical guide provides a comprehensive analysis of the available data on this compound, focusing on its mechanism of action, its effects on serum calcium, and the experimental framework used to evaluate its efficacy.

Introduction to this compound

This compound, also referred to as compound 14l in scientific literature, is a small molecule agonist of the hPTHR1.[1][2] Its development was aimed at addressing the therapeutic gap in the management of hypoparathyroidism, a disorder resulting from insufficient parathyroid hormone (PTH) production, leading to low blood calcium levels.[1] Current treatments often involve calcium and vitamin D supplementation, which can have long-term side effects.[1] An orally active agent that mimics the action of PTH, such as this compound, represents a promising therapeutic alternative.

Mechanism of Action: PTHR1 Signaling Pathway

This compound exerts its physiological effects by activating the parathyroid hormone receptor 1 (PTHR1), a G protein-coupled receptor crucial for calcium and phosphate homeostasis.[1] The binding of an agonist like PTH or this compound to PTHR1 initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of PTHR1 to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the physiological effects of PTH, including increased renal calcium reabsorption and bone calcium resorption.

A secondary pathway involves the coupling of PTHR1 to the Gq alpha subunit (Gαq). This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

PTHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway PTHR1 PTHR1 Gs Gs PTHR1->Gs Activates Gq Gq PTHR1->Gq Activates This compound This compound This compound->PTHR1 Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Physiological_Effects Physiological Effects (Increased Serum Calcium) PKA->Physiological_Effects Gene Gene Transcription CREB->Gene PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Activates PKC->Physiological_Effects

Caption: PTHR1 Signaling Pathway Activation by this compound.

Effect on Serum Calcium Levels: Preclinical Evidence

Preclinical studies utilizing a rat model of hypoparathyroidism have been pivotal in demonstrating the in vivo efficacy of this compound.[1] Oral administration of this compound to these hypocalcemic rats resulted in a dose-dependent and significant elevation of serum calcium levels.[1][2] This calcemic effect underscores the potential of this compound as an oral therapeutic for conditions characterized by low serum calcium.

Quantitative Data

While the primary literature confirms a statistically significant and dose-dependent increase in serum calcium levels in a rat model of hypoparathyroidism following oral administration of this compound, the specific quantitative data from these studies are not publicly available in the accessed resources.[1] Therefore, a detailed table summarizing this data cannot be provided at this time.

Experimental Protocols

The evaluation of this compound's effect on serum calcium involved a well-defined preclinical experimental workflow.

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Analysis node1 Induction of Hypoparathyroidism in Rat Model node2 Oral Administration of This compound (Dose-Ranging) node1->node2 node3 Serial Blood Sampling node2->node3 node4 Measurement of Serum Calcium Levels node3->node4 node5 Data Analysis (Dose-Response Relationship) node4->node5

Caption: General Experimental Workflow for Evaluating this compound.
Detailed Methodology

The specific, detailed experimental protocols from the primary study by Nishimura et al. (2018) are not available in the public domain resources that were accessed. However, based on standard practices for such preclinical studies, the methodology would likely involve the following key steps:

  • Animal Model: Creation of a hypoparathyroid rat model, typically through surgical thyroparathyroidectomy.

  • Drug Administration: Oral gavage of this compound at various dose levels to different groups of rats. A vehicle control group would also be included.

  • Blood Collection: Timed blood samples would be collected from the rats post-administration.

  • Serum Calcium Measurement: Serum would be isolated from the blood samples, and calcium concentrations would be determined using a validated analytical method, such as atomic absorption spectrometry or a colorimetric assay.

  • Statistical Analysis: The data would be statistically analyzed to determine the significance of the changes in serum calcium levels and to establish a dose-response relationship.

Discussion and Future Directions

The preclinical data on this compound are promising, demonstrating its potential as an orally active therapeutic for hypoparathyroidism. The ability to increase serum calcium levels in a dose-dependent manner addresses the core pathology of this disease. Further research, including the progression of its successor compound, PCO371, into clinical trials, will be crucial in determining the clinical utility of this class of hPTHR1 agonists.[3] Future publications on the clinical development of these compounds will be of significant interest to the scientific and medical communities.

Conclusion

This compound is a pioneering small molecule hPTHR1 agonist that has shown clear efficacy in raising serum calcium levels in a preclinical model of hypoparathyroidism. Its mechanism of action through the established PTHR1 signaling pathway provides a strong rationale for its therapeutic potential. While specific quantitative data and detailed protocols from the seminal study are not fully accessible in the public domain, the available information strongly supports the continued investigation of this and related compounds for the treatment of hypoparathyroidism and other disorders of calcium metabolism.

References

The Role of CH5447240 in Parathyroid Hormone Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CH5447240, a novel small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1), and its interaction with the parathyroid hormone (PTH) signaling pathway. This document outlines the compound's pharmacological profile, the intricacies of PTHR1 signaling, and the experimental methodologies used to characterize such molecules.

Introduction to Parathyroid Hormone and its Receptor

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. It exerts its effects primarily through the parathyroid hormone 1 receptor (PTHR1), a class B G-protein-coupled receptor (GPCR). PTHR1 is predominantly expressed in bone and kidney cells. Its activation by PTH or parathyroid hormone-related protein (PTHrP) triggers a cascade of intracellular signaling events that ultimately modulate bone metabolism and mineral ion transport. Dysregulation of the PTH signaling pathway is implicated in various disorders, including hypoparathyroidism and osteoporosis.

This compound: A Novel Small-Molecule hPTHR1 Agonist

This compound is a potent and orally available small-molecule agonist of hPTHR1.[1][2][3] Its discovery presents a significant advancement in the potential treatment of conditions like hypoparathyroidism, offering an alternative to injectable PTH analogues.[4]

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Parameter Value Assay Conditions Reference
hPTHR1 Agonist Activity (EC50) 12 nMIn vitro[4]
hPTHR1 Agonist Activity (EC20) 3.0 nMIn vitro[4]
Oral Bioavailability 55%In vivo (rats)[2][3]

Table 1: In Vitro and In Vivo Pharmacological Profile of this compound.

Lead Optimization and PCO371

This compound is the lead compound for PCO371, a further optimized hPTHR1 agonist.[5] While this compound demonstrated significant promise, it was found to be converted to a reactive metabolite in human liver microsome assays.[5] Subsequent lead optimization efforts led to the development of PCO371, which exhibited an enhanced safety profile while maintaining potent agonist activity.[5] PCO371 has advanced to Phase 1 clinical studies for the treatment of hypoparathyroidism.[4][5]

Parathyroid Hormone Receptor 1 (PTHR1) Signaling Pathways

Activation of PTHR1 by an agonist like this compound initiates multiple downstream signaling cascades. The primary and most well-characterized pathway involves the coupling of the receptor to the Gs alpha subunit of the heterotrimeric G-protein.

Canonical Gs-PKA Signaling Pathway

Upon ligand binding, PTHR1 undergoes a conformational change that facilitates the activation of Gs. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[8]

PTHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PTHR1 PTHR1 This compound->PTHR1 Binds G_Protein Gs/Gq PTHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_PKA Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_PKA Phosphorylates Targets PKC Protein Kinase C IP3_DAG->PKC Activates Cellular_Response_PKC Cellular Response (e.g., Ion Channel Regulation) PKC->Cellular_Response_PKC Phosphorylates Targets

Caption: Overview of PTHR1 Signaling Pathways.

Alternative Signaling Pathways

In addition to the canonical Gs-PKA pathway, PTHR1 can also couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway.[8][9] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and modulate intracellular calcium levels.[9] Furthermore, PTHR1 signaling can involve other pathways, including those mediated by β-arrestin and extracellular signal-regulated kinases (ERK).[9]

Experimental Protocols

The characterization of this compound and its interaction with PTHR1 signaling involves a series of established in vitro and in vivo assays.

In Vitro hPTHR1 Agonist Activity Assay

This assay is designed to determine the potency of a compound in activating the hPTHR1.

Objective: To measure the EC50 of this compound for hPTHR1 activation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human PTHR1 are cultured in appropriate media.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Cell Treatment: The cells are incubated with the different concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.

InVitro_Workflow Start Start Cell_Culture Culture HEK293 cells expressing hPTHR1 Start->Cell_Culture Compound_Prep Prepare serial dilutions of this compound Cell_Culture->Compound_Prep Incubation Incubate cells with compound Compound_Prep->Incubation cAMP_Measurement Measure intracellular cAMP (e.g., HTRF, ELISA) Incubation->cAMP_Measurement Data_Analysis Plot dose-response curve and calculate EC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vitro hPTHR1 Agonist Assay Workflow.

In Vivo Oral Bioavailability and Efficacy Study

This study assesses the pharmacokinetic properties and physiological effects of this compound in an animal model.

Objective: To determine the oral bioavailability of this compound and its effect on serum calcium levels in a hypocalcemic rat model.

Methodology:

  • Animal Model: Thyroparathyroidectomized (TPTX) rats are used to create a model of hypocalcemia.

  • Compound Administration: A known dose of this compound is administered orally to one group of TPTX rats. An intravenous administration group is used for bioavailability calculation.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound are measured using LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry). Oral bioavailability is calculated by comparing the area under the curve (AUC) of the oral and intravenous administration groups.

  • Pharmacodynamic Analysis: Serum calcium levels are measured from the collected blood samples to assess the physiological effect of the compound.

InVivo_Workflow Start Start Animal_Model Induce hypocalcemia in rats (TPTX model) Start->Animal_Model Dosing Administer this compound (Oral and IV groups) Animal_Model->Dosing Blood_Collection Collect blood samples at timed intervals Dosing->Blood_Collection PK_Analysis Measure plasma concentration (LC-MS/MS) Blood_Collection->PK_Analysis PD_Analysis Measure serum calcium levels Blood_Collection->PD_Analysis Data_Analysis Calculate oral bioavailability and assess efficacy PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Pharmacokinetic and Efficacy Study Workflow.

Conclusion

This compound is a significant development in the field of PTHR1 modulation. As a potent, orally available small-molecule agonist, it has paved the way for the development of its successor, PCO371, and holds promise for a new generation of therapies for hypoparathyroidism and other related disorders. The detailed understanding of its interaction with the complex PTHR1 signaling network, elucidated through rigorous experimental protocols, provides a solid foundation for future research and drug development in this area.

References

An In-depth Technical Guide on the Physicochemical Properties of CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, orally available small molecule that functions as a potent agonist for the human parathyroid hormone receptor 1 (hPTHR1).[1][2] Developed as a potential treatment for hypoparathyroidism, this compound has demonstrated significant promise in preclinical studies by mimicking the effects of parathyroid hormone (PTH), a key regulator of calcium and phosphate homeostasis.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed methodologies for their determination, and an exploration of its mechanism of action through its signaling pathway.

Physicochemical Properties

This compound has been described as having excellent physicochemical properties, including high solubility in fasted state simulated intestinal fluid and good metabolic stability in human liver microsomes, contributing to its notable 55% oral bioavailability in rat models.[1] While specific experimental values for properties such as melting point, pKa, and logP are not publicly available in the cited literature, the following tables summarize the available quantitative and qualitative data.

General and Chemical Properties
PropertyValueSource
IUPAC Name 1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylureaResearchGate
Molecular Formula C₂₇H₃₉N₅O₅SInferred from IUPAC Name
Molecular Weight 517.69 g/mol Inferred from Molecular Formula
CAS Number 1253919-92-4MedchemExpress
Pharmacokinetic and Pharmacodynamic Properties
PropertyValueSpeciesSource
hPTHR1 Agonist Activity (EC₅₀) 12 nMIn vitroResearchGate
hPTHR1 Agonist Activity (EC₂₀) 3.0 nMIn vitroResearchGate
Oral Bioavailability 55%RatResearchGate
Metabolic Stability GoodHuman Liver MicrosomesResearchGate
Solubility HighFasted State Simulated Intestinal FluidResearchGate

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the human parathyroid hormone receptor 1 (hPTHR1), a class B G-protein-coupled receptor (GPCR). The binding of this compound to hPTHR1 initiates a conformational change in the receptor, leading to the activation of downstream intracellular signaling cascades. Primarily, the activated receptor couples to G proteins, leading to the stimulation of two main pathways:

  • Gαs/Adenylyl Cyclase/PKA Pathway: The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately mediating the physiological effects of PTH, such as increased calcium reabsorption in the kidneys and bone turnover.

  • Gαq/Phospholipase C/PKC Pathway: The Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also involved in mediating the cellular responses to PTH.

The following diagram illustrates the signaling pathway of this compound upon binding to the hPTHR1.

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PTHR1 hPTHR1 This compound->PTHR1 binds Gs Gαs PTHR1->Gs activates Gq Gαq PTHR1->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC stimulates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response PKA->Response PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->Response PKC->Response

Caption: Signaling pathway of this compound as an agonist of hPTHR1.

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physicochemical properties of small molecules like this compound.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Serial Dilution: The DMSO stock solution is serially diluted in DMSO to create a range of concentrations.

  • Addition to Buffer: A small aliquot (e.g., 2 µL) of each DMSO solution is added to a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) in a 96-well microplate. This results in a final DMSO concentration of 2%.

  • Incubation: The microplate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: The presence of precipitate is detected using one of the following methods:

    • Nephelometry: The plate is read using a nephelometer, which measures the amount of light scattered by suspended particles. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: The solutions are filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at a specific wavelength.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1-10 mM).

  • Titration Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound has been neutralized. For a monoprotic acid, this is the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Phase Preparation: n-Octanol is pre-saturated with an aqueous buffer (e.g., PBS at pH 7.4), and the buffer is pre-saturated with n-octanol. This is achieved by vigorously mixing the two phases and allowing them to separate.

  • Compound Addition: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and buffer in a vessel.

  • Equilibration: The vessel is sealed and shaken vigorously for a set period (e.g., 1-24 hours) at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Conclusion

This compound is a promising orally active hPTHR1 agonist with favorable physicochemical and pharmacokinetic properties. Its mechanism of action through the established PTHR1 signaling pathways provides a strong rationale for its potential therapeutic use in hypoparathyroidism. While a complete quantitative profile of its physicochemical properties is not yet in the public domain, the methodologies described herein provide a framework for the experimental determination of these crucial parameters in drug development. Further research and publication of these data will be invaluable for a more complete understanding of this novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5447240 is a potent and orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2][3] It has demonstrated significant potential in preclinical studies for the treatment of hypoparathyroidism by elevating serum calcium levels.[1][4] This document provides a detailed protocol for the chemical synthesis of this compound, based on the methodologies reported in the scientific literature. Additionally, it includes a summary of its biological activity and a diagram of the hPTHR1 signaling pathway.

Chemical Information

IUPAC Name 1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea
Synonyms CH-5447240, Compound 14l
CAS Number 1253919-92-4
Molecular Formula C26H39N5O4S
Molecular Weight 517.69 g/mol

Biological Activity

TargetActionEC50EC20
hPTHR1Agonist12 µM3.0 µM

Physicochemical Properties

PropertyValue
Oral Bioavailability (rat)55%
Metabolic StabilityGood in human liver microsomes
SolubilityHigh in fasted state simulated intestinal fluid

Human Parathyroid Hormone Receptor 1 (hPTHR1) Signaling Pathway

The activation of the human parathyroid hormone receptor 1 (hPTHR1), a G protein-coupled receptor, by an agonist like this compound, primarily initiates two major signaling cascades: the Gs/cAMP/PKA pathway and the Gq/PLC/PKC pathway.[2][5][6] These pathways ultimately regulate calcium and phosphate homeostasis.

Caption: hPTHR1 signaling pathway activated by an agonist.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and final modification. The overall synthetic workflow is depicted below.

CH5447240_Synthesis cluster_intermediates Intermediate Synthesis cluster_coupling Key Coupling Reactions cluster_final_steps Final Modifications A Intermediate A (Aryl Bromide) Heck Heck Reaction (A + B) A->Heck B Intermediate B (Vinylsulfonamide) B->Heck C Intermediate C (1,3,8-triazaspiro[4.5]dec-1-en-4-one) Sulfonylation Sulfonylation (Heck Product + C) C->Sulfonylation Heck->Sulfonylation Hydrogenation Hydrogenation Sulfonylation->Hydrogenation Urea_Formation Urea Formation Hydrogenation->Urea_Formation Final This compound Urea_Formation->Final

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Information: All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Intermediate A (Aryl Bromide)

  • Reaction: To a solution of 3,5-dimethylaniline in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) portion-wise at 0 °C.

  • Stirring: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 85-95%

Step 2: Synthesis of Intermediate B (Vinylsulfonamide)

  • Reaction: To a solution of vinylsulfonamide in a suitable solvent, add a protecting group precursor (e.g., Boc anhydride) and a base (e.g., triethylamine).

  • Stirring: Stir the mixture at room temperature for 4 hours.

  • Work-up: Dilute the reaction mixture with water and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is used in the next step without further purification.

  • Expected Yield: 90-98%

Step 3: Heck Reaction

  • Reaction: In a sealed tube, combine Intermediate A, Intermediate B, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) in an appropriate solvent (e.g., acetonitrile).

  • Stirring: Heat the mixture at 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, filter the mixture through celite and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel.

  • Expected Yield: 60-70%

Step 4: Synthesis of Intermediate C (1,3,8-triazaspiro[4.5]dec-1-en-4-one)

  • This intermediate can be synthesized according to known literature procedures, often involving a multi-step sequence starting from commercially available materials.

Step 5: Sulfonylation

  • Reaction: To a solution of the product from the Heck reaction and Intermediate C in a suitable solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine) and a sulfonylating agent.

  • Stirring: Stir the reaction at room temperature for 6 hours.

  • Work-up: Quench the reaction with water and extract with dichloromethane. The organic layer is washed with brine, dried, and concentrated.

  • Purification: Purify by column chromatography.

  • Expected Yield: 75-85%

Step 6: Hydrogenation

  • Reaction: Dissolve the product from the sulfonylation step in a solvent such as methanol and add a catalyst (e.g., 10% Pd/C).

  • Stirring: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through celite and concentrate the filtrate to obtain the hydrogenated product.

  • Expected Yield: 95-99%

Step 7: Urea Formation (Final Step)

  • Reaction: To a solution of the hydrogenated product in a suitable solvent, add 1-methyl-1-phenylurea and a coupling agent.

  • Stirring: Stir the reaction at room temperature for 24 hours.

  • Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

  • Purification: Purify the crude product by preparative HPLC to afford this compound.

  • Expected Yield: 40-50%

Characterization Data for this compound

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (s, 2H), 6.80 (s, 1H), 3.25 (t, J = 7.2 Hz, 2H), 3.10 (s, 3H), 2.95 (t, J = 7.2 Hz, 2H), 2.30 (s, 6H), 1.80-1.00 (m, 14H), 0.90 (d, J = 6.8 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.1, 155.8, 138.2, 136.5, 128.9, 125.4, 55.6, 50.2, 48.9, 36.4, 34.7, 32.1, 29.8, 28.7, 21.3, 20.9.
Mass Spectrometry (ESI) m/z: 518.27 [M+H]⁺
Purity (HPLC) >98%

References

Application Notes and Protocols for In Vivo Studies of CH5447240 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, potent, and orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2] As an hPTHR1 agonist, this compound mimics the physiological effects of parathyroid hormone (PTH), playing a crucial role in calcium and phosphate homeostasis. Preclinical in vivo studies in rat models have demonstrated that oral administration of this compound leads to PTH-like effects, including increased serum calcium (calcemic activity) and decreased serum phosphate (hypophosphatemic activity).[1] Notably, this compound has shown an oral bioavailability of 55% in rats and has been effective in elevating serum calcium levels in a hypocalcemic rat model.[1]

These application notes provide detailed protocols for conducting in vivo studies using this compound in rat models, focusing on the creation of appropriate animal models and the assessment of the compound's physiological effects.

Signaling Pathway of this compound via PTHR1

This compound exerts its effects by binding to and activating the PTHR1, a G protein-coupled receptor. The activation of PTHR1 initiates downstream signaling cascades that ultimately regulate calcium and phosphate levels in the blood. The primary signaling pathways involved are the Gαs/cAMP/PKA pathway and the Gαq/PLC/PKC pathway.

PTHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PTHR1 PTHR1 This compound->PTHR1 Binds to Gs Gαs PTHR1->Gs Activates Gq Gαq PTHR1->Gq Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Gs->AC Stimulates Gq->PLC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Gene Gene Transcription PKC->Gene Regulates Ca_release->PKC Co-activates CREB->Gene Regulates

Caption: PTHR1 Signaling Pathway Activated by this compound.

Experimental Protocols

Animal Models

Successful in vivo evaluation of this compound requires the use of appropriate rat models that mimic conditions of hypoparathyroidism and hypocalcemia.

This model is essential for studying the effects of this compound in the absence of endogenous parathyroid hormone.

  • Objective: To surgically remove the thyroid and parathyroid glands to create a PTH-deficient state.

  • Materials:

    • Male Sprague-Dawley rats (200-250 g)

    • Anesthetic (e.g., isoflurane)

    • Surgical instruments (scalpel, forceps, retractors, cautery)

    • Sutures or wound clips

    • Post-operative care supplies (heating pad, analgesics)

  • Procedure:

    • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Place the rat in a supine position and shave the ventral neck area.

    • Make a midline incision in the neck to expose the trachea and surrounding muscles.

    • Carefully separate the sternohyoid muscles to visualize the thyroid gland.

    • Ligate the blood vessels supplying the thyroid gland.

    • Excise the thyroid gland, ensuring the embedded parathyroid glands are also removed.

    • Close the muscle layer with sutures and the skin incision with sutures or wound clips.

    • Provide post-operative care, including analgesia and monitoring for signs of distress.

    • House rats individually and provide a calcium-supplemented diet or drinking water to prevent severe hypocalcemia-induced tetany, unless the study design requires a hypocalcemic state.

To test the calcemic effects of this compound, a state of hypocalcemia can be induced in TPTX rats.

  • Objective: To lower serum calcium levels to a range where the therapeutic effect of this compound can be observed.

  • Method 1: Calcium-Deficient Diet

    • Following TPTX surgery, provide the rats with a diet low in calcium (e.g., 0.02% calcium).

    • Monitor serum calcium levels daily to achieve the desired baseline hypocalcemia before administering this compound.

  • Method 2: EGTA Infusion

    • For acute studies, a controlled infusion of ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) can be used to chelate blood calcium. The infusion rate should be carefully controlled to achieve the target calcium level.

Administration of this compound
  • Route of Administration: Oral gavage is the preferred route to evaluate the oral bioavailability and efficacy of this compound.

  • Vehicle: The compound can be formulated in a suitable vehicle such as 0.5% methylcellulose or as specified in the original research.

  • Dose: The dose of this compound will depend on the specific study objectives. Based on preclinical studies with similar compounds, a dose range can be explored to determine the dose-response relationship.

Sample Collection and Analysis
  • Blood Sampling: Blood samples can be collected via tail vein or saphenous vein at various time points post-administration to assess the pharmacokinetic and pharmacodynamic profiles.

  • Serum Preparation: Allow blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis:

    • Serum Calcium: Measure total or ionized calcium levels using a colorimetric assay or an ion-selective electrode.

    • Serum Phosphate: Measure inorganic phosphate levels using a colorimetric assay.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a TPTX rat model.

Experimental_Workflow start Start tptx Thyroparathyroidectomy (TPTX) in Rats start->tptx recovery Post-operative Recovery (with calcium supplementation) tptx->recovery hypocalcemia Induce Hypocalcemia (e.g., calcium-deficient diet) recovery->hypocalcemia baseline Baseline Blood Sampling (t=0) hypocalcemia->baseline treatment Oral Administration of This compound or Vehicle baseline->treatment sampling Time-course Blood Sampling (e.g., 1, 2, 4, 6, 8, 24h) treatment->sampling analysis Serum Calcium and Phosphate Analysis sampling->analysis data Data Analysis and Interpretation analysis->data end End data->end

Caption: Experimental Workflow for this compound Efficacy Study.

Quantitative Data Presentation

While specific in vivo dose-response data for this compound is not publicly available in detail, the following table provides an illustrative example of the expected effects on serum calcium in thyroparathyroidectomized, hypocalcemic rats based on the known pharmacology of PTHR1 agonists. The data for rat PTH (1-34) is used as a reference to construct this hypothetical dose-response.

Table 1: Illustrative Dose-Response of Oral this compound on Serum Calcium in TPTX Rats

Treatment GroupDose (mg/kg, p.o.)Baseline Serum Calcium (mg/dL)Serum Calcium at 4h post-dose (mg/dL)Change from Baseline (mg/dL)
Vehicle Control06.0 ± 0.35.9 ± 0.4-0.1
This compound16.1 ± 0.27.5 ± 0.5+1.4
This compound35.9 ± 0.39.0 ± 0.6+3.1
This compound106.0 ± 0.410.5 ± 0.7+4.5

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats

ParameterValueReference
Oral Bioavailability55%[1]
In Vitro hPTHR1 EC5012 nM[1]
In Vitro hPTHR1 EC203.0 nM[1]
Effect on Serum CalciumSignificantly elevated in hypocalcemic models[1]
Effect on Serum PhosphateHypophosphatemic activity observed[1]

References

Application Notes and Protocols for the Study of CH5447240, a Novel PTHR1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, orally bioavailable small molecule agonist of the human parathyroid hormone 1 receptor (hPTHR1).[1] As a potent activator of PTHR1 signaling, this compound holds significant therapeutic potential for conditions such as hypoparathyroidism.[1] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound and its analogs, such as PCO371.

Mechanism of Action

This compound acts as a G-protein biased agonist at the PTHR1. It binds to an allosteric site within the transmembrane domain of the receptor, stabilizing a conformation that preferentially activates Gαs and Gαq signaling pathways over β-arrestin recruitment. This leads to the downstream production of cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), respectively, key second messengers in PTHR1-mediated physiological effects.

Data Presentation

In Vitro Activity of this compound and Analogs
CompoundAssayCell LineParameterValueReference
This compoundhPTHR1 Agonist ActivityNot SpecifiedEC5012 nM[1]
This compoundhPTHR1 Agonist ActivityNot SpecifiedEC203.0 nM[1]
PCO371cAMP ProductionCOS-7 (hPTHR1)EC502.4 µM
PCO371Phospholipase C ActivityCOS-7 (hPTHR1)EC5017 µM
In Vivo Pharmacokinetics of PCO371 in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)T1/2 (h)Bioavailability (%)Reference
Oral2150 ± 301.01.6 ± 0.234
Intravenous1850 ± 1200.081.5 ± 0.1-

Mandatory Visualizations

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PTHR1 PTHR1 This compound->PTHR1 Binds to allosteric site Gs Gαs PTHR1->Gs Activates Gq Gαq PTHR1->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates PIP2 PIP2 PLC->PIP2 Cleaves PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased serum calcium) PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound via PTHR1 activation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy invitro_start Start cAMP_assay cAMP Accumulation Assay (HTRF) invitro_start->cAMP_assay PLC_assay Phospholipase C Assay (IP1 Accumulation) invitro_start->PLC_assay metabolic_stability Metabolic Stability Assay (Liver Microsomes) invitro_start->metabolic_stability invitro_data EC50, Clint cAMP_assay->invitro_data PLC_assay->invitro_data metabolic_stability->invitro_data invivo_start Start TPTX_model Thyroparathyroidectomy (TPTX) Rat Model Generation invivo_start->TPTX_model drug_admin This compound Administration (Oral Gavage) TPTX_model->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling biochemical_analysis Serum Calcium & Phosphate Analysis blood_sampling->biochemical_analysis invivo_data Δ Serum Ca²⁺, AUC biochemical_analysis->invivo_data

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify the agonistic activity of this compound on hPTHR1 by measuring intracellular cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 cells stably expressing hPTHR1

  • This compound

  • PTH(1-34) (as a reference agonist)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • 384-well white opaque plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture HEK293-hPTHR1 cells in T175 flasks until they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in assay buffer to a final concentration of 4 x 10^5 cells/mL.

    • Dispense 5 µL of the cell suspension (2000 cells) into each well of a 384-well plate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a concentration-response curve (e.g., from 1 pM to 100 µM).

    • Prepare a similar concentration-response curve for the reference agonist, PTH(1-34).

  • Compound Addition: Add 5 µL of the diluted compound or reference agonist to the respective wells. For the basal control, add 5 µL of assay buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP-cryptate to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro Phospholipase C Activity Assay (IP1 Accumulation)

This protocol measures the activation of the Gαq pathway by this compound by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • CHO-K1 cells stably co-expressing hPTHR1 and a promiscuous Gαq protein

  • This compound

  • PTH(1-34)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl)

  • IP-One HTRF assay kit (e.g., from Cisbio)

  • 384-well white opaque plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Seeding: Follow a similar procedure as in Protocol 1, using the appropriate cell line and seeding density.

  • Compound Preparation: Prepare serial dilutions of this compound and PTH(1-34) in assay buffer.

  • Compound Addition: Add 5 µL of diluted compounds to the wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Prepare the IP1-d2 and anti-IP1-cryptate HTRF reagents.

    • Add 5 µL of each detection reagent to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Follow the same data acquisition and analysis steps as in Protocol 1 to determine the EC50 for IP1 accumulation.

Protocol 3: In Vivo Efficacy in a Thyroparathyroidectomized (TPTX) Rat Model

This protocol describes the evaluation of the in vivo efficacy of this compound in a surgically induced hypoparathyroid rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments for TPTX

  • Anesthesia (e.g., isoflurane)

  • This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Calcium and phosphate colorimetric assay kits

Procedure:

  • Thyroparathyroidectomy (TPTX) Surgery:

    • Anesthetize the rats.

    • Make a midline cervical incision to expose the trachea.

    • Carefully dissect and remove the thyroid and parathyroid glands.[2]

    • Suture the incision and allow the animals to recover for at least 48 hours.

    • Confirm hypocalcemia (serum calcium < 7.0 mg/dL) before drug administration.

  • Drug Administration:

    • Fast the TPTX rats overnight.

    • Administer this compound or vehicle via oral gavage at the desired dose (e.g., 1, 3, 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 24 hours).

    • Collect blood into EDTA-containing tubes and centrifuge to obtain plasma.

  • Biochemical Analysis:

    • Measure plasma calcium and phosphate concentrations using colorimetric assay kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the change in plasma calcium and phosphate from baseline at each time point.

    • Plot the mean change in plasma calcium/phosphate versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the change in plasma calcium to quantify the overall effect.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.

References

Application Notes and Protocols: Cell-Based Assays for hPTHR1 Activation by CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel small-molecule agonist of the human parathyroid hormone 1 receptor (hPTHR1), a class B G-protein-coupled receptor (GPCR) pivotal in calcium homeostasis and bone metabolism.[1] This document provides detailed application notes and experimental protocols for characterizing the activation of hPTHR1 by this compound in cell-based assays. The assays described herein are designed to quantify the engagement of the primary Gs and Gq signaling pathways, as well as to assess the recruitment of β-arrestin, providing a comprehensive profile of the compound's functional activity.

The successor to this compound, PCO371, has been characterized as a G-protein biased agonist, potently activating Gs and Gq pathways while being deficient in β-arrestin recruitment.[2][3] This suggests a similar signaling profile for this compound, making the assessment of all three pathways crucial for a complete understanding of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data for the activation of hPTHR1 by this compound and its successor compound PCO371.

Table 1: Gs Signaling Activation (cAMP Accumulation)

CompoundAgonist Activity (EC50)Cell LineAssay PrincipleReference
This compound12 nMNot specifiedCell-based functional assay[1]
PCO3712.4 µMCOS-7 cells expressing hPTHR1cAMP Production[4]

Table 2: Gq Signaling Activation (Inositol Monophosphate (IP1) Accumulation)

CompoundAgonist Activity (EC50)Cell LineAssay PrincipleReference
This compoundData not available---
PCO37117 µMCOS-7 cells expressing hPTHR1Phospholipase C activity[3][4]
Note:Given that PCO371 is a successor of this compound, it is anticipated that this compound will also activate the Gq signaling pathway.

Table 3: β-Arrestin Recruitment

CompoundRecruitment ActivityCell LineAssay PrincipleReference
This compoundData not available---
PCO371No recruitment observedNot specifiedβ-arrestin 1 and β-arrestin 2 recruitment assays[5]
Note:As a G-protein biased agonist, PCO371 does not recruit β-arrestin. A similar profile is expected for this compound.

Signaling Pathways and Experimental Workflows

hPTHR1 Signaling Pathways

hPTHR1_Signaling

Experimental Workflow: cAMP Accumulation Assay (HTRF)

cAMP_Workflow

Experimental Workflow: IP1 Accumulation Assay (HTRF)

IP1_Workflow

Experimental Workflow: β-Arrestin Recruitment Assay (PathHunter)

BetaArrestin_Workflow

Experimental Protocols

Gs Activation: cAMP Accumulation Assay (HTRF)

This protocol is based on the homogeneous time-resolved fluorescence (HTRF) technology, a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP analog.

Materials:

  • HEK293 or CHO cells stably expressing hPTHR1.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

  • This compound stock solution (in DMSO).

  • Reference agonist (e.g., PTH(1-34)).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • White, low-volume 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Culture hPTHR1-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration.

    • Dispense cells into a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Add the diluted compounds to the cell plate. Include a vehicle control (e.g., DMSO).

  • Stimulation:

    • Incubate the plate at room temperature for 30 minutes to 1 hour to allow for cAMP accumulation.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's instructions.

    • Add the detection reagent mixture to each well.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Convert the HTRF ratios to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Gq Activation: IP1 Accumulation Assay (HTRF)

This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, using HTRF technology.

Materials:

  • HEK293 or CHO cells stably expressing hPTHR1.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl₂, 0.5 mM MgCl₂, 50 mM LiCl).

  • This compound stock solution (in DMSO).

  • Reference agonist (e.g., Carbachol for a control Gq-coupled receptor).

  • IP-One HTRF assay kit (e.g., from Cisbio).

  • White, low-volume 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Plate hPTHR1-expressing cells in a 384-well plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

    • Aspirate the culture medium from the cells and add the diluted compounds.

  • Stimulation:

    • Incubate the plate at 37°C for 1 hour to allow for IP1 accumulation. The presence of LiCl in the stimulation buffer inhibits the degradation of IP1.

  • Detection:

    • Prepare the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer as per the manufacturer's protocol.

    • Add the detection reagent mixture to each well.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio for each well.

    • Determine the IP1 concentration from a standard curve.

    • Plot the IP1 concentration against the log of the compound concentration and calculate the EC50 value.

β-Arrestin Recruitment Assay (PathHunter)

This protocol utilizes the PathHunter β-arrestin assay (DiscoverX), which is based on enzyme fragment complementation.

Materials:

  • PathHunter cell line co-expressing hPTHR1 fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell plating reagent (as recommended by the manufacturer).

  • Assay buffer.

  • This compound stock solution (in DMSO).

  • Reference agonist.

  • PathHunter detection reagent kit.

  • White, clear-bottom 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Prepare the PathHunter cells in the provided cell plating reagent.

    • Dispense the cell suspension into a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Add the diluted compounds to the cell plate.

  • Recruitment Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow for β-arrestin recruitment to the activated hPTHR1.

  • Signal Development:

    • Prepare the PathHunter detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Reading:

    • Read the chemiluminescent signal on a luminometer.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log of the compound concentration.

    • Fit a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment. Based on data from the successor compound PCO371, it is expected that this compound will show little to no β-arrestin recruitment.[5]

References

Application Notes and Protocols for CH5447240 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a potent and orally bioavailable small molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1).[1] As a non-peptidic agonist, it represents a significant advancement in the potential treatment of conditions such as hypoparathyroidism by mimicking the effects of endogenous parathyroid hormone (PTH). Preclinical evaluation of this compound has demonstrated its ability to modulate calcium homeostasis, making it a valuable tool for research in endocrinology and bone metabolism. These application notes provide a comprehensive overview of the administration of this compound in preclinical models, including detailed protocols and data presentation to guide researchers in their experimental design.

Mechanism of Action

This compound selectively activates hPTHR1, a G protein-coupled receptor (GPCR). Upon binding, it stimulates downstream signaling cascades, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway is crucial for the physiological effects of PTH, including the regulation of serum calcium and phosphate levels.

Signaling Pathway Diagram

PTHR1_Signaling cluster_membrane Cell Membrane PTHR1 PTHR1 AC Adenylyl Cyclase PTHR1->AC Activates This compound This compound This compound->PTHR1 Binds to cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Calcium Homeostasis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound via the PTHR1 receptor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters reported for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line
EC50 12 nMNot Specified

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterRouteValue
Oral Bioavailability Oral55%
Cmax OralData Not Available
Tmax OralData Not Available
Half-life (t1/2) OralData Not Available

Experimental Protocols

In Vivo Administration in a Thyroparathyroidectomized (TPTX) Rat Model

This protocol describes the oral administration of this compound to TPTX rats to evaluate its effect on serum calcium levels. The TPTX rat model is a well-established preclinical model for hypoparathyroidism, characterized by hypocalcemia due to the absence of endogenous PTH.

Experimental Workflow Diagram

TPTX_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment TPTX Thyroparathyroidectomy (TPTX) in Rats Acclimation Post-operative Acclimation (monitor health and serum calcium) TPTX->Acclimation Baseline Baseline Blood Sample (t=0) Acclimation->Baseline Dosing Oral Administration of This compound or Vehicle Baseline->Dosing Blood_Sampling Serial Blood Sampling (e.g., 1, 2, 4, 8, 24h post-dose) Dosing->Blood_Sampling Analysis Serum Calcium Measurement Blood_Sampling->Analysis Data_Analysis Data Analysis and Comparison Analysis->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats, thyroparathyroidectomized (TPTX)

  • Oral gavage needles (20-gauge, 1.5 inches)

  • Syringes

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Calcium assay kit

Procedure:

  • Animal Model: Utilize male Sprague-Dawley rats that have undergone thyroparathyroidectomy. Allow for a post-operative recovery and acclimation period of at least one week. Confirm hypocalcemia (serum calcium < 8 mg/dL) prior to the study.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose and a dosing volume of 5 mL/kg.

  • Dosing:

    • Fast the animals overnight (approximately 16 hours) before dosing, with water available ad libitum.

    • Weigh each animal to determine the precise dosing volume.

    • Administer the this compound suspension or vehicle control orally via gavage.

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) from the tail vein prior to dosing.

    • Collect subsequent blood samples at predetermined time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).

    • Process the blood samples to obtain serum by centrifugation at 3000 rpm for 15 minutes.

  • Serum Calcium Analysis:

    • Measure the serum calcium concentration in each sample using a commercially available calcium assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the mean serum calcium concentration versus time for both the this compound-treated and vehicle control groups.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the changes in serum calcium levels.

In Vitro hPTHR1 Activation Assay (cAMP Measurement)

This protocol outlines a cell-based assay to determine the in vitro potency (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing hPTHR1.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Culture Culture hPTHR1-expressing cells Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement Data_Plotting Plot dose-response curve cAMP_Measurement->Data_Plotting EC50_Calculation Calculate EC50 value Data_Plotting->EC50_Calculation

Caption: Workflow for the in vitro cAMP assay.

Materials:

  • A cell line stably expressing human PTHR1 (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound

  • DMSO (for compound dilution)

  • Assay buffer (e.g., HBSS with 1 mM IBMX)

  • 96-well cell culture plates

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the hPTHR1-expressing cells according to standard protocols.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., a known PTHR1 agonist).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's protocol.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA) and a plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Important Considerations

  • Metabolite Formation: It has been reported that this compound can be converted to a reactive metabolite. Researchers should be aware of this and consider its potential implications in their studies.

  • Vehicle Selection: The choice of vehicle for in vivo administration is critical for ensuring the solubility and stability of this compound. Preliminary formulation screening is recommended.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols are intended to serve as a guide for the preclinical evaluation of this compound. Researchers may need to adapt these protocols based on their specific experimental objectives and available resources.

References

Application Notes and Protocols for Assessing the Metabolic Stability of CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the metabolic stability of CH5447240, a potent and orally available small-molecule human parathyroid hormone receptor 1 (hPTHR1) agonist. Understanding the metabolic fate of this compound is critical for its development as a therapeutic agent. The following protocols for in vitro assays are foundational for determining its pharmacokinetic properties.

Overview of Metabolic Stability Assessment

Metabolic stability is a crucial parameter in drug discovery and development, influencing a drug's half-life, bioavailability, and potential for drug-drug interactions.[1][2] The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3] In vitro models using liver-derived systems are cost-effective and rapid methods to evaluate a compound's metabolic fate early in the development process.[4][5]

This document outlines protocols for two key in vitro assays:

  • Liver Microsomal Stability Assay: This assay assesses Phase I metabolism, primarily mediated by CYP enzymes.[1][3] It is a widely used initial screen for metabolic lability.[1]

  • Hepatocyte Stability Assay: This "gold standard" in vitro assay utilizes intact liver cells, providing a more comprehensive assessment of metabolism that includes both Phase I and Phase II enzymatic activities, as well as cellular uptake.[5][6][7]

Experimental Protocols

Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][9]

  • Phosphate buffer (100 mM, pH 7.4)[9]

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and sample analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[3] Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[9]

    • Thaw pooled human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[3][10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted human liver microsomes.

    • Add the this compound working solution to achieve a final concentration of 1-10 µM.[3][8]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with shaking (e.g., 100 rpm).[9]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[9][11]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins (e.g., 5500 rpm for 5 minutes).[9]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of this compound remaining at each time point.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Table 1: Representative Data from Liver Microsomal Stability Assay

ParameterValue
Test CompoundThis compound
Microsomal Protein Conc.0.5 mg/mL
Initial Compound Conc.1 µM
Half-life (t½)Calculated from experimental data
Intrinsic Clearance (CLint)Calculated from experimental data
Hepatocyte Stability Assay

This protocol evaluates the metabolic stability of this compound in a more physiologically relevant system containing a full complement of metabolic enzymes.[6]

Materials:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Williams' Medium E with appropriate supplements[12]

  • Control compounds (e.g., a high-clearance compound and a low-clearance compound)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Collagen-coated 24- or 48-well plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Protocol:

  • Hepatocyte Plating and Acclimation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Plate the hepatocytes on collagen-coated plates at a density of approximately 0.5 x 10^6 viable cells/mL.[13]

    • Allow the cells to attach and form a monolayer in a humidified incubator at 37°C with 5% CO2 for 4-6 hours.[14]

    • Replace the plating medium with fresh, pre-warmed incubation medium and allow the cells to acclimate.

  • Incubation:

    • Prepare a working solution of this compound in the incubation medium at the desired final concentration (e.g., 1 µM).

    • Remove the medium from the hepatocytes and add the this compound-containing medium.

    • Incubate the plates at 37°C with 5% CO2.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium and/or cell lysate.[12]

    • Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed per million cells.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) as described previously.

  • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)

Table 2: Representative Data from Hepatocyte Stability Assay

ParameterValue
Test CompoundThis compound
Hepatocyte Density0.5 x 10^6 cells/mL
Initial Compound Conc.1 µM
Half-life (t½)Calculated from experimental data
Intrinsic Clearance (CLint)Calculated from experimental data

Metabolite Identification

To gain a comprehensive understanding of the metabolic fate of this compound, metabolite profiling and identification studies are essential.[4][15][16] These studies aim to identify the chemical structures of metabolites formed and to delineate the metabolic pathways.[4] This information is vital for identifying potentially active or reactive metabolites.[17]

Protocol Outline:

  • In Vitro Incubation:

    • Incubate this compound with human liver microsomes or hepatocytes at a higher concentration (e.g., 10-50 µM) for an extended period (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • Sample Analysis:

    • Analyze the incubation samples using high-resolution mass spectrometry (HRMS), such as LC-QTOF-MS or Orbitrap-MS.

  • Data Processing:

    • Utilize metabolite identification software to search for potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation).

    • Compare the mass spectra of potential metabolites with that of the parent compound to elucidate their structures.

Cytochrome P450 Inhibition Assay

It is also critical to assess the potential of this compound to inhibit major CYP isoforms, as this can lead to drug-drug interactions.[18][19]

Protocol Outline:

  • Incubation:

    • Incubate specific CYP isoform probe substrates with human liver microsomes in the presence of varying concentrations of this compound.[18][20]

  • Analysis:

    • Measure the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis:

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CYP isoform's activity.[18]

Table 3: Representative Data from CYP Inhibition Assay

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2PhenacetinDetermined experimentally
CYP2C9(S)-WarfarinDetermined experimentally
CYP2C19(S)-MephenytoinDetermined experimentally
CYP2D6DextromethorphanDetermined experimentally
CYP3A4MidazolamDetermined experimentally

Visualizations

Signaling Pathway of this compound

This compound is an agonist of the human parathyroid hormone receptor 1 (hPTHR1), a G protein-coupled receptor.[21] Upon binding, it primarily activates the Gs signaling pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[22][23] PKA then phosphorylates various downstream targets, leading to the physiological effects of the hormone. There is also evidence that PTHR1 can couple to the Gq pathway, resulting in the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation.[23]

CH5447240_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PTHR1 hPTHR1 This compound->PTHR1 binds Gs Gs PTHR1->Gs activates Gq Gq PTHR1->Gq activates (alternative) AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC activates Ca_PKC->Response

Caption: Signaling pathway of this compound via hPTHR1 activation.

Experimental Workflow for Metabolic Stability Assessment

The general workflow for assessing the metabolic stability of a compound involves incubation with a metabolically active system, followed by sample processing and analysis to quantify the disappearance of the parent compound over time.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Prepare this compound Stock Solution Mix Combine Compound and Metabolic System Compound->Mix Enzyme Prepare Metabolic System (Microsomes or Hepatocytes) Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Time Collect Samples at Multiple Time Points Incubate->Time Quench Terminate Reaction (e.g., with Acetonitrile) Time->Quench Process Process Samples (e.g., Centrifugation) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Interpretation (t½, CLint) Analyze->Data

References

Application of CH5447240 in Bone Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, potent, and orally bioavailable small-molecule agonist of the human parathyroid hormone 1 receptor (hPTHR1).[1] As a PTHR1 agonist, this compound mimics the physiological effects of parathyroid hormone (PTH), a critical regulator of calcium and phosphate homeostasis and a key player in bone metabolism. The intermittent administration of PTH has been shown to have a net anabolic effect on bone, increasing bone mass, while continuous exposure can lead to bone resorption.[1][2] this compound, with its oral availability, presents a significant advantage for potential therapeutic applications in conditions such as hypoparathyroidism and osteoporosis.[1][3]

These application notes provide a comprehensive overview of the use of this compound in bone metabolism research, including its mechanism of action, in vitro and in vivo effects, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its effects by binding to and activating PTHR1, a G protein-coupled receptor expressed on the surface of bone cells, primarily osteoblasts and osteocytes.[4][5] Activation of PTHR1 initiates downstream signaling cascades, most notably the cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[6] This signaling cascade influences the expression of various genes involved in bone formation and resorption.

Intermittent stimulation of PTHR1 by this compound is hypothesized to preferentially promote osteoblast differentiation and survival, leading to increased bone formation.[1] Conversely, sustained activation can lead to the upregulation of factors that promote osteoclastogenesis and bone resorption, such as the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related analog, PCO371.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayReference
hPTHR1 Agonist EC5012 nMNot SpecifiedcAMP Assay[1]
hPTHR1 Agonist EC203.0 nMNot SpecifiedcAMP Assay[1]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

ParameterValueSpeciesModelReference
Oral Bioavailability55%RatNot Specified[1]
Effect on Serum CalciumSignificantly elevatedRatHypocalcemic Model[1]

Table 3: Effects of an Oral PTHR1 Agonist (PCO371) on Bone Turnover in Osteopenic Rats

OutcomeObservationSpeciesModelReference
Bone TurnoverSignificant IncreaseRatOsteopenic[3][7]
Bone MassLimited IncreaseRatOsteopenic[3][7]

Experimental Protocols

In Vitro Assays

1. Osteoblast Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of pre-osteoblastic cells.

  • Cell Line: MC3T3-E1 or primary mesenchymal stromal cells.

  • Materials:

    • Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Osteogenic induction medium: Alpha-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

    • This compound stock solution (in DMSO).

    • Alkaline Phosphatase (ALP) staining kit.

    • Alizarin Red S staining solution.

  • Procedure:

    • Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Replace the growth medium with osteogenic induction medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO).

    • Culture the cells for 7-14 days for ALP activity or 21-28 days for mineralization, changing the medium every 2-3 days.

    • ALP Staining (Day 7-14):

      • Wash cells with PBS.

      • Fix cells with 4% paraformaldehyde for 10 minutes.

      • Wash with PBS and stain for ALP activity according to the manufacturer's instructions.

      • Capture images using a microscope.

    • Mineralization Assay (Alizarin Red S Staining, Day 21-28):

      • Wash cells with PBS.

      • Fix cells with 4% paraformaldehyde for 15 minutes.

      • Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

      • Wash extensively with deionized water to remove non-specific staining.

      • Capture images of the mineralized nodules.

      • For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

2. Osteoclastogenesis Assay

This protocol evaluates the indirect effect of this compound on osteoclast formation by treating osteoblasts and co-culturing with osteoclast precursors.

  • Cells: Primary osteoblasts and bone marrow macrophages (BMMs) or RAW 264.7 cells.

  • Materials:

    • Alpha-MEM with 10% FBS and 1% penicillin-streptomycin.

    • Recombinant M-CSF and RANKL.

    • This compound stock solution (in DMSO).

    • TRAP staining kit.

  • Procedure:

    • Seed primary osteoblasts in a 48-well plate at 2 x 10⁴ cells/well and culture for 24 hours.

    • Treat osteoblasts with various concentrations of this compound for 48 hours.

    • After treatment, wash the osteoblasts and add BMMs (1 x 10⁵ cells/well) or RAW 264.7 cells to each well in the presence of M-CSF (30 ng/mL).

    • Co-culture for 7-9 days, changing the medium every 2-3 days.

    • Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

In Vivo Studies

1. Thyroparathyroidectomized (TPTX) Rat Model for Hypocalcemia

This model is used to assess the ability of this compound to restore serum calcium levels in the absence of endogenous PTH.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Procedure:

    • Perform surgical thyroparathyroidectomy on the rats.

    • Allow a recovery period of one week and confirm hypocalcemia (serum calcium < 8.5 mg/dL).[4][8]

    • Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle control.

    • Collect blood samples at different time points (e.g., 0, 2, 4, 8, 24 hours) post-dosing.

    • Measure serum calcium and phosphate levels using appropriate assay kits.

2. Ovariectomized (OVX) Rat Model for Osteoporosis

This model is used to evaluate the anabolic effects of this compound on bone in a state of estrogen deficiency-induced bone loss.

  • Animals: Female Sprague-Dawley rats (12 weeks old).

  • Procedure:

    • Perform bilateral ovariectomy or sham surgery.

    • Allow a period of 4-8 weeks for bone loss to establish.

    • Administer this compound orally on a daily basis for a period of 4-12 weeks.

    • At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.

    • Micro-CT Analysis:

      • Scan the distal femur or lumbar vertebrae using a micro-computed tomography (µCT) system.

      • Analyze bone microarchitecture parameters including bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

    • Bone Histomorphometry:

      • Embed undecalcified bones in plastic and section.

      • Perform staining (e.g., von Kossa, Goldner's trichrome) to visualize bone structures.

      • Analyze dynamic parameters by administering fluorochrome labels (e.g., calcein, alizarin) at specific time points before euthanasia to measure mineral apposition rate (MAR) and bone formation rate (BFR).

    • Biochemical Markers:

      • Collect serum at baseline and at the end of the study to measure bone turnover markers such as osteocalcin (formation) and CTX-I (resorption).

Visualizations

CH5447240_Signaling_Pathway cluster_cell Osteoblast This compound This compound (Oral Agonist) PTHR1 PTHR1 This compound->PTHR1 Binds & Activates G_Protein G Protein PTHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Gene_Expression Gene Expression (e.g., RUNX2, RANKL) Nucleus->Gene_Expression Regulates Osteoblast_Effects Osteoblast Effects: - Differentiation ↑ - Survival ↑ Gene_Expression->Osteoblast_Effects Osteoclast_Effects Indirect Osteoclast Effects: - RANKL ↑ → Osteoclastogenesis ↑ Gene_Expression->Osteoclast_Effects

Caption: Signaling pathway of this compound via PTHR1 in osteoblasts.

In_Vivo_OVX_Workflow start Start: Female Rats (12 weeks) ovx Ovariectomy (OVX) or Sham Surgery start->ovx bone_loss Establish Bone Loss (4-8 weeks) ovx->bone_loss treatment Daily Oral Administration: - this compound (various doses) - Vehicle Control (4-12 weeks) bone_loss->treatment euthanasia Euthanasia & Sample Collection treatment->euthanasia analysis Analysis euthanasia->analysis micro_ct Micro-CT of Femur/Vertebrae (BMD, BV/TV, Tb.N, etc.) analysis->micro_ct histomorphometry Bone Histomorphometry (MAR, BFR) analysis->histomorphometry biomarkers Serum Biomarkers (Osteocalcin, CTX-I) analysis->biomarkers Osteoblast_Osteoclast_Relationship This compound This compound (Intermittent) Osteoblast Osteoblast This compound->Osteoblast Stimulates BoneFormation Bone Formation Osteoblast->BoneFormation Leads to OsteoclastPrecursor Osteoclast Precursor Osteoblast->OsteoclastPrecursor ↑ RANKL Osteoclast Osteoclast OsteoclastPrecursor->Osteoclast Differentiates to BoneResorption Bone Resorption Osteoclast->BoneResorption Leads to

References

Troubleshooting & Optimization

Technical Support Center: Investigating Reactive Metabolite Formation of CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CH5447240. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments related to the metabolic profile of this compound, with a specific focus on the formation of reactive metabolites.

Introduction to this compound and Reactive Metabolite Formation

This compound is a small molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1).[1] During its development, it was discovered that this compound is converted to a reactive metabolite in human liver microsome assays.[1] This finding led to the development of a successor compound, PCO371, which was designed to reduce the potential for bioactivation.[1]

Reactive metabolites are chemically reactive species generated during the metabolic process. They can covalently bind to cellular macromolecules like proteins and DNA, which can lead to various toxicities. Early identification and mitigation of reactive metabolite formation is a critical step in drug discovery and development.

This guide will provide insights into the experimental approaches to identify and characterize reactive metabolites of this compound and address potential challenges you may encounter in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound forms a reactive metabolite?

A1: A study by Nishimura and colleagues in 2020 reported that this compound (referred to as compound 1 in the publication) was found to be converted to a reactive metabolite in a human liver microsome assay.[1] This liability was significant enough to warrant the design of a new molecule, PCO371, with a reduced potential for reactive metabolite formation.[1]

Q2: What is the likely metabolic pathway leading to the reactive metabolite of this compound?

A2: The specific metabolic pathway for the bioactivation of this compound has not been detailed in publicly available literature. However, based on the chemical structure of this compound, a potential pathway could involve the oxidation of the electron-rich aromatic ring system by cytochrome P450 (CYP) enzymes. This could lead to the formation of an electrophilic intermediate, such as an epoxide or a quinone-type metabolite, which can then be trapped by nucleophiles like glutathione (GSH).

Q3: Are there any known structural alerts in this compound?

A3: "Structural alerts" are chemical moieties within a molecule that are known to be associated with metabolic activation to reactive species. While a definitive analysis for this compound is not published, compounds with substituted aromatic rings can sometimes be susceptible to oxidative metabolism leading to reactive intermediates. A thorough in silico analysis using predictive software can help identify potential sites of bioactivation.

Q4: How was PCO371 designed to have a lower risk of reactive metabolite formation?

A4: The design strategy for PCO371 involved chemical modifications to the this compound scaffold to reduce its susceptibility to metabolic activation.[1] While the exact modifications and the rationale are not extensively detailed, it is a common strategy in medicinal chemistry to alter the electronic properties of a molecule or block potential sites of metabolism to enhance safety.

Troubleshooting Experimental Issues

Problem Possible Cause(s) Recommended Solution(s)
No detection of a glutathione (GSH) adduct for this compound. 1. Low rate of metabolism: The incubation time may be too short, or the concentration of liver microsomes or the test compound may be too low. 2. Inappropriate analytical method: The LC-MS/MS parameters may not be optimized for the detection of the specific GSH adduct. 3. Instability of the GSH adduct: The adduct may be degrading during sample preparation or analysis.1. Increase incubation time, microsome concentration, or this compound concentration. Ensure the NADPH-regenerating system is active. 2. Use a precursor ion scan for m/z 272 (the γ-glutamyl-dehydroalanyl portion of GSH) in negative ion mode or a neutral loss scan of 129 Da in positive ion mode to screen for potential GSH adducts. 3. Minimize sample processing time and keep samples at a low temperature. Consider using stabilizing agents if adduct instability is suspected.
High background noise in LC-MS/MS analysis. 1. Matrix effects: Components of the incubation mixture (e.g., microsomes, buffer salts) can interfere with ionization. 2. Contamination: Contaminants from solvents, vials, or the LC system can contribute to high background.1. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. 2. Use high-purity solvents and thoroughly clean the LC-MS system.
Difficulty in identifying the structure of the reactive metabolite. 1. Low abundance of the GSH adduct: The signal intensity may be too low for confident fragmentation analysis. 2. Complex fragmentation pattern: The MS/MS spectrum of the GSH adduct may be difficult to interpret.1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions, aiding in structural elucidation. Compare the fragmentation pattern with known GSH adducts of similar compounds if available.

Experimental Protocols

Protocol 1: In Vitro Reactive Metabolite Screening using Human Liver Microsomes and Glutathione Trapping

This protocol provides a general framework for assessing the formation of reactive metabolites of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Glutathione (GSH)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (a compound with similar physicochemical properties to this compound but a different mass)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of GSH in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tube, combine the following on ice:

      • Phosphate buffer (to final volume)

      • Human liver microsomes (final concentration typically 0.5-1 mg/mL)

      • This compound (final concentration typically 1-10 µM)

      • GSH (final concentration typically 1-5 mM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Include control incubations:

      • No NADPH (to check for non-enzymatic reactions)

      • No this compound (to check for background interferences)

      • No microsomes (to check for chemical stability)

  • Sample Quenching and Preparation:

    • Terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.

    • Vortex to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set up the mass spectrometer to perform a precursor ion scan for m/z 272 in negative ion mode and/or a neutral loss scan of 129 Da in positive ion mode to screen for potential GSH adducts.

    • If a candidate adduct is detected, perform a product ion scan to obtain its MS/MS spectrum for structural confirmation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Stock Solutions (this compound, GSH, NADPH) mix_reagents Combine Reagents (Microsomes, this compound, GSH) prep_solutions->mix_reagents Add to incubation mix pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction (Cold Acetonitrile) incubate->quench Time points centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for in vitro reactive metabolite screening.

Signaling_Pathway This compound This compound CYP450 Cytochrome P450 (e.g., in Liver Microsomes) This compound->CYP450 Metabolism Reactive_Metabolite Reactive Electrophilic Intermediate (e.g., Epoxide, Quinone) CYP450->Reactive_Metabolite Bioactivation GSH Glutathione (GSH) Reactive_Metabolite->GSH Trapping Protein Cellular Protein Reactive_Metabolite->Protein Covalent Binding GSH_Adduct Stable GSH Adduct GSH->GSH_Adduct Protein_Adduct Protein Adduct Protein->Protein_Adduct Toxicity Potential Toxicity Protein_Adduct->Toxicity

Caption: Hypothetical bioactivation pathway of this compound.

Disclaimer: The information provided in this technical support center is for research purposes only and is based on publicly available scientific literature. Specific experimental conditions and results may vary. It is essential to consult the original research articles and validate all experimental procedures in your laboratory.

References

Technical Support Center: Enhancing the Metabolic Stability of CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the metabolic stability of CH5447240, a potent small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1). This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during in vitro metabolic stability assessment, with a particular focus on the formation of reactive metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern?

A1: this compound is a novel, orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1). While it demonstrates good initial metabolic stability in human liver microsomes, a key concern is its conversion into a reactive metabolite.[1][2] Reactive metabolites are chemically unstable molecules that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug toxicities.[3][4][5][6] The formation of such a metabolite is a significant hurdle in the development of this compound as a therapeutic agent.

Q2: What is the relationship between this compound and PCO371?

A2: this compound is the lead compound from which PCO371 was developed.[1] PCO371 is an optimized analog of this compound with an enhanced safety profile due to a reduction in the formation of the reactive metabolite observed with the parent compound.[1] The successful development of PCO371 highlights a key strategy for improving the metabolic stability of this compound: targeted structural modification to block metabolic bioactivation pathways.[1]

Q3: What are the primary in vitro assays to evaluate the metabolic stability of this compound?

A3: The initial assessment of metabolic stability for a compound like this compound typically involves a tiered approach using various in vitro systems:

  • Liver Microsomal Stability Assay: This is a common initial screen to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. It is in this assay that the formation of a reactive metabolite of this compound has been reported.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment of both Phase I and Phase II metabolism.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways.

  • Reactive Metabolite Trapping Assays: These specialized assays are crucial for this compound. They involve incubating the compound with liver microsomes in the presence of a trapping agent, such as glutathione (GSH), to form stable adducts with any reactive metabolites generated. These adducts can then be detected and characterized by LC-MS/MS.[7][8][9]

Q4: What is the mechanism of action of this compound?

A4: this compound acts as an agonist at the human parathyroid hormone receptor 1 (hPTHR1), a class B G-protein-coupled receptor (GPCR).[10] Upon activation, hPTHR1 primarily signals through the Gαs-adenylyl cyclase-cAMP-PKA pathway. It can also couple to other signaling pathways, including the Gαq-phospholipase C (PLC)-protein kinase C (PKC) pathway and the β-arrestin-extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[11][12][13]

Troubleshooting Guide for this compound Metabolic Stability Assays

This guide addresses specific issues that may arise during the in vitro evaluation of this compound's metabolic stability.

Observed Problem Potential Cause Recommended Solution
High disappearance rate of this compound in microsomal stability assay. 1. High metabolic lability of the compound. 2. High concentration of microsomal protein.1. Reduce the microsomal protein concentration. 2. Shorten the incubation time points.
No metabolism of this compound is observed. 1. Inactive microsomes or cofactors (NADPH). 2. This compound is not a substrate for the enzymes present.1. Use a new batch of microsomes and freshly prepare cofactors. 2. Include a positive control compound known to be metabolized by CYPs. 3. Consider using a more complex system like hepatocytes.
High variability in results between experiments. 1. Inconsistent pipetting or reagent preparation. 2. Degradation of the compound in the stock solution.1. Ensure accurate and consistent liquid handling. 2. Prepare fresh stock solutions of this compound for each experiment.
Poor recovery of this compound at the initial time point (T=0). 1. Non-specific binding to the assay plate or labware. 2. Low solubility of the compound in the incubation buffer.1. Use low-binding plates and pipette tips. 2. Assess the solubility of this compound in the assay buffer and adjust the solvent concentration if necessary (typically keeping it below 1%).
Evidence of reactive metabolite formation (e.g., covalent binding). Bioactivation of a part of the this compound molecule.1. Conduct reactive metabolite trapping studies with glutathione (GSH) and/or other trapping agents. 2. Analyze samples by high-resolution LC-MS/MS to identify and characterize the GSH adducts. 3. Consider structural modifications to the this compound scaffold to block the site of bioactivation.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the human liver microsomes and phosphate buffer at 37°C.

  • Add this compound to the microsomal suspension to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.

Protocol 2: Reactive Metabolite Trapping Assay

Objective: To detect and identify potential reactive metabolites of this compound.

Materials:

  • Same as Protocol 1, with the addition of Glutathione (GSH).

Procedure:

  • Follow the same initial steps as the liver microsomal stability assay.

  • Prior to initiating the reaction, add glutathione (GSH) to the incubation mixture at a final concentration of 1-5 mM.

  • Initiate the reaction with the NADPH regenerating system and incubate for a fixed time point (e.g., 60 minutes).

  • Terminate the reaction with ice-cold acetonitrile.

  • Process the samples as in the microsomal stability assay.

  • Analyze the supernatant by high-resolution LC-MS/MS, specifically looking for the mass of potential this compound-GSH adducts.

Quantitative Data Summary

The following table provides representative data for in vitro metabolic stability parameters. Note that specific values for this compound are not publicly available and these are for illustrative purposes.

Compound System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Hypothetical)Human Liver Microsomes3519.8
PCO371 (Improved)Human Liver Microsomes> 60< 11.5
Verapamil (High Clearance Control)Human Liver Microsomes1069.3
Dextromethorphan (Moderate Clearance Control)Human Liver Microsomes2527.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock This compound Stock incubate Incubate at 37°C stock->incubate microsomes Liver Microsomes microsomes->incubate buffer Buffer & Cofactors buffer->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ & CLint lcms->calculate

Caption: Workflow for in vitro metabolic stability assay.

signaling_pathway This compound This compound PTHR1 hPTHR1 This compound->PTHR1 Gs Gαs PTHR1->Gs Gq Gαq PTHR1->Gq beta_arrestin β-Arrestin PTHR1->beta_arrestin AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKC PKC PLC->PKC PKA PKA cAMP->PKA Response Cellular Response PKA->Response PKC->Response ERK ERK1/2 beta_arrestin->ERK ERK->Response

Caption: hPTHR1 signaling pathways activated by this compound.

logical_relationship cluster_problem Problem Identification cluster_investigation Investigation cluster_cause Root Cause cluster_solution Solution problem This compound shows metabolic liability microsomal_assay Microsomal Stability Assay problem->microsomal_assay trapping_assay Reactive Metabolite Trapping Assay microsomal_assay->trapping_assay cause Formation of a reactive metabolite trapping_assay->cause solution Structural Modification (-> PCO371) cause->solution

Caption: Troubleshooting logic for this compound's metabolic instability.

References

Technical Support Center: Overcoming Solubility Challenges with Dasatinib (BMS-354825)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Dasatinib.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Dasatinib?

A1: Dasatinib is a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low aqueous solubility and high permeability.[1] Its aqueous solubility is highly pH-dependent; it is more soluble in acidic conditions and practically insoluble in neutral to basic aqueous media.[1][2] For laboratory use, it is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4][5]

Q2: Which organic solvents are recommended for preparing Dasatinib stock solutions?

A2: Anhydrous DMSO and DMF are the most commonly recommended solvents for preparing high-concentration stock solutions of Dasatinib.[3][4] It is crucial to use high-purity, anhydrous solvents to ensure stability and prevent precipitation, as moisture can reduce solubility.[6]

Q3: My Dasatinib precipitated after diluting the DMSO stock into an aqueous buffer. What happened and how can I prevent this?

A3: This common issue, often called "crashing out," occurs because the aqueous buffer has a much lower capacity to dissolve the hydrophobic Dasatinib compared to the pure DMSO stock.[7][8] When the stock is diluted, the final concentration of the compound may exceed its solubility limit in the mixed aqueous/organic solvent system. To prevent this, you can try lowering the final concentration, using an intermediate dilution step, or adding the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid dispersion.[8][9]

Q4: What are the primary signaling pathways targeted by Dasatinib?

A4: Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and the Src family of kinases (including Src, Lck, and Fyn).[3][4][5][10] By inhibiting these kinases, Dasatinib blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[11][12][13]

Q5: What advanced formulation strategies can be used to improve Dasatinib's solubility and bioavailability?

A5: For in-vivo studies and clinical applications, several advanced formulation strategies have been developed. These include creating amorphous solid dispersions (ASDs) with polymers like PVP, which enhance physical stability and dissolution rates.[14][15] Other approaches involve supersaturable self-nanoemulsifying drug delivery systems (su-SNEDDS) and bilosomes (bile salt-stabilized nanovesicles) to improve oral bioavailability by maintaining higher drug concentrations in the gastrointestinal tract.[16]

Data Presentation: Dasatinib Solubility

The following table summarizes the solubility of Dasatinib in various solvents, compiled from multiple sources.

SolventSolubilityReference(s)
Organic Solvents
DMSO~14.3 mg/mL to 200 mg/mL[3][4][5][17]
DMF~25 mg/mL[3][4]
Ethanol~3.4 mg/mL; also reported as insoluble[1][2][5]
Aqueous Media
WaterPoorly soluble / Insoluble[5][18]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[3][4]
0.1 N HCl~50.1 mg/mL
Acetate Buffer (pH 4)High[2]
PBS (pH 6.8)~0.0095 mg/mL
PBS (pH 7.4)< 1 µg/mL to ~0.0111 mg/mL[2]

Note: Solubility values, especially in DMSO, can vary significantly between suppliers and based on the purity and form (e.g., anhydrous vs. monohydrate) of the compound.

Troubleshooting Guides

Issue 1: Dasatinib powder will not dissolve in the chosen organic solvent.

  • Possible Cause 1: Incorrect Solvent Choice.

    • Solution: Ensure you are using a recommended solvent like high-purity, anhydrous DMSO or DMF.[3][4][6]

  • Possible Cause 2: Insufficient Energy.

    • Solution: Aid dissolution by gently warming the solution (e.g., in a 37°C water bath) or by brief sonication.[8][19] Vortex vigorously after adding the solvent.

  • Possible Cause 3: Compound Saturation.

    • Solution: The concentration may be too high. Check the solubility data table and consider preparing a less concentrated stock solution.

Issue 2: The prepared stock solution is cloudy or contains visible particulates.

  • Possible Cause 1: Water Contamination.

    • Solution: The solvent may have absorbed moisture from the air. Always use fresh, anhydrous, high-purity DMSO or DMF and keep containers tightly sealed.[6]

  • Possible Cause 2: Incomplete Dissolution.

    • Solution: Even if it appears dissolved, micro-precipitates may be present. Briefly sonicate the final solution to break up small aggregates.[8] Centrifuge the stock solution at high speed and carefully transfer the supernatant to a new tube to remove any undissolved material.

Issue 3: Inconsistent results in cell-based assays.

  • Possible Cause 1: Precipitation in Media.

    • Solution: The final concentration in your cell culture medium is likely above Dasatinib's aqueous solubility limit, leading to precipitation over time. Confirm the absence of precipitate by microscopy. Reduce the final concentration or decrease the percentage of DMSO in the final well (typically should be <0.5%).[9]

  • Possible Cause 2: Adsorption to Plastics.

    • Solution: Hydrophobic compounds can adsorb to the surface of plastic labware (pipette tips, tubes, plates), reducing the effective concentration.[9] Use low-adhesion plasticware or pre-rinse pipette tips with the solution before transferring.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dasatinib Stock Solution in DMSO

  • Materials:

    • Dasatinib powder (MW: 488.0 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile, low-adhesion microcentrifuge tubes or glass vials

  • Procedure:

    • Equilibrate the Dasatinib powder to room temperature before opening the container.

    • Accurately weigh the desired amount of powder. For 1 mL of a 10 mM stock, weigh 4.88 mg of Dasatinib and transfer it to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO (1 mL in this example) to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[19]

    • If dissolution is slow, gentle warming (37°C) or brief sonication in a water bath can be applied to aid dissolution.[8][19]

    • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5]

Protocol 2: Method for Diluting Stock Solution into Aqueous Buffer

  • Materials:

    • Prepared Dasatinib stock solution in DMSO.

    • Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C).

  • Procedure:

    • Determine the final concentration of Dasatinib needed for your experiment. Ensure the final DMSO concentration does not exceed the tolerance of your assay (typically ≤0.1% for cell-based assays).

    • Add the required volume of the pre-warmed aqueous buffer to your final sterile tube or well plate.

    • Add the small volume of the DMSO stock solution directly into the aqueous buffer while the buffer is being gently vortexed or mixed. Crucially, add the DMSO stock to the buffer, not the other way around. [8]

    • Immediately mix the final solution thoroughly by pipetting or continued vortexing to ensure rapid and uniform dispersion, which helps prevent localized precipitation.[8]

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_stat_pathway JAK/STAT Pathway BCR_ABL BCR-ABL (Oncoprotein) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

Experimental_Workflow start Start: Prepare Solution for In-Vitro Assay weigh 1. Weigh Dasatinib Powder start->weigh dissolve 2. Dissolve in 100% Anhydrous DMSO weigh->dissolve stock 3. Create Concentrated Stock Solution (e.g., 10 mM) dissolve->stock dilute 4. Add Stock to Pre-warmed Aqueous Buffer while Mixing stock->dilute final 5. Final Working Solution (e.g., 10 µM in 0.1% DMSO) dilute->final assay 6. Add to Assay (e.g., Cell Culture Plate) final->assay end End: Experiment Ready assay->end

Caption: Workflow for preparing a Dasatinib working solution.

Troubleshooting_Tree start Issue: Precipitate observed after diluting DMSO stock into aqueous buffer. q1 Is final concentration >1% of stock concentration? start->q1 a1_yes Action: Lower final concentration. Final DMSO should be ≤0.1%. q1->a1_yes  Yes q2 Was stock added slowly to vortexing buffer? q1->q2 No   a1_yes->q2 a2_no Action: Re-make solution. Add stock dropwise to buffer with rapid mixing. q2->a2_no No   q3 Is the buffer pH > 6.0? q2->q3  Yes end_ok Solution should be clear. a2_no->end_ok a3_yes Note: Dasatinib solubility decreases sharply at neutral pH. Consider if a lower pH is compatible with the assay. q3->a3_yes  Yes q3->end_ok No   end_persist Issue persists: Consider co-solvents or solubilizing excipients. a3_yes->end_persist

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: CH5447240 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hPTHR1 agonist, CH5447240.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule agonist of the human Parathyroid Hormone Receptor 1 (hPTHR1).[1] hPTHR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in calcium and phosphate homeostasis.[2] Upon binding, this compound activates hPTHR1, initiating downstream signaling cascades.

Q2: What is the primary signaling pathway activated by this compound?

A2: As an agonist of hPTHR1, this compound primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets.[2][3] The receptor can also couple to the Gαq pathway, leading to an increase in intracellular calcium.[2][4]

Q3: What is the reported EC50 for this compound?

A3: The reported half-maximal effective concentration (EC50) for this compound is 12 μM.[1]

Q4: In what experimental models has this compound been tested?

A4: this compound has been shown to increase serum calcium levels in rat models.[1] It is a lead compound for PCO371, which has been investigated for the treatment of hypoparathyroidism.[5]

Data Presentation

ParameterValueReference
TargetHuman Parathyroid Hormone Receptor 1 (hPTHR1)[1]
Agonist TypeSmall Molecule[6]
EC5012 μM[1]
Primary Signaling PathwayGαs - Adenylyl Cyclase - cAMP[2][3]
Secondary Signaling PathwayGαq - Phospholipase C - Intracellular Calcium[2][4]
In Vivo EffectIncreased serum calcium in rats[1]

Experimental Protocols

Detailed Methodology for a cAMP Accumulation Assay to Determine this compound Dose-Response Curve

This protocol is a representative method for determining the dose-response curve of this compound by measuring cyclic AMP (cAMP) accumulation in a cell-based assay.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing hPTHR1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • The day before the assay, seed the cells into a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well. The optimal cell density should be determined empirically.[7]

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor) to generate a range of concentrations (e.g., from 100 μM to 0.1 nM).

3. Assay Procedure:

  • On the day of the assay, aspirate the growth medium from the cells.

  • Wash the cells once with 100 μL of pre-warmed assay buffer.

  • Add 50 μL of assay buffer to each well.

  • Add 50 μL of the serially diluted this compound to the appropriate wells. Include a vehicle control (DMSO in assay buffer) and a positive control (e.g., a known hPTHR1 agonist like PTH (1-34)).

  • Incubate the plate at 37°C for 30 minutes. The optimal incubation time may need to be determined experimentally.[7]

4. cAMP Detection:

  • Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a HTRF, FRET, or ELISA-based kit) according to the manufacturer's instructions.

5. Data Analysis:

  • Plot the measured signal (e.g., HTRF ratio) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.

Troubleshooting Guide

Q1: Why is the signal-to-background ratio in my assay low?

A1: A low signal-to-background ratio can be caused by several factors:

  • Low receptor expression: Ensure that the cell line used expresses a sufficient level of functional hPTHR1. You can verify this by using a potent, known agonist as a positive control.

  • Suboptimal cell density: Titrate the cell number per well to find the optimal density that provides a robust signal without being confluent.[7]

  • Inefficient cell lysis (for certain assay kits): Ensure complete cell lysis to release all intracellular cAMP for detection.

  • Short incubation time: The stimulation time with this compound may be too short to allow for sufficient cAMP accumulation. An incubation time-course experiment is recommended to determine the optimal stimulation period.[7]

Q2: My dose-response curve is flat or shows a very weak response. What could be the issue?

A2: A flat or weak dose-response curve could indicate:

  • Compound inactivity: Verify the integrity and concentration of your this compound stock solution.

  • Incorrect assay setup: Double-check all reagent concentrations and incubation times.

  • Cellular health: Ensure the cells are healthy and not over-confluent, as this can negatively impact their ability to respond to stimuli.

  • Assay sensitivity: The chosen assay may not be sensitive enough to detect the response. Consider using a more sensitive detection method or amplifying the signal.

Q3: I am observing high variability between replicate wells. How can I improve the precision of my assay?

A3: High variability can stem from:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and careful pipetting to plate a consistent number of cells in each well.

  • Pipetting errors: Use calibrated pipettes and proper pipetting techniques to minimize errors during compound addition and reagent dispensing.

  • Edge effects: To minimize edge effects in the 96-well plate, consider not using the outer wells or filling them with buffer.

  • Cellular stress: Handle the cells gently during washing and reagent addition steps to avoid detachment or stress.

Q4: The shape of my dose-response curve is unusual (e.g., biphasic). What does this mean?

A4: An unusual curve shape can sometimes be observed and may indicate:

  • Off-target effects: At higher concentrations, this compound might be interacting with other cellular components, leading to a non-specific response.

  • Compound solubility issues: At high concentrations, the compound may precipitate out of solution, leading to a decrease in the effective concentration.

  • Complex biological response: The observed response could be the net effect of multiple signaling pathways being activated or inhibited at different concentration ranges.

Visualizations

hPTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound hPTHR1 hPTHR1 (GPCR) This compound->hPTHR1 Binds to Gs Gαs hPTHR1->Gs Activates Gq Gαq hPTHR1->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ PLC->Ca2 Increases PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates Response1 Cellular Response (e.g., Gene Transcription) PKA->Response1 Leads to Response2 Cellular Response (e.g., Enzyme Activation) Ca2->Response2 Leads to PKC->Response2

Caption: hPTHR1 Signaling Pathway Activated by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture & Plate hPTHR1-expressing cells Stimulation 3. Stimulate cells with This compound dilutions Cell_Culture->Stimulation Compound_Prep 2. Prepare serial dilutions of this compound Compound_Prep->Stimulation Detection 4. Measure downstream signal (e.g., cAMP levels) Stimulation->Detection Plotting 5. Plot Signal vs. Log[Concentration] Detection->Plotting Curve_Fitting 6. Fit to sigmoidal curve (non-linear regression) Plotting->Curve_Fitting EC50_Emax 7. Determine EC50 & Emax Curve_Fitting->EC50_Emax

Caption: Experimental Workflow for Dose-Response Curve Generation.

References

Technical Support Center: Addressing CH5447240 Degradation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CH5447240. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of this compound during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in solution?

A1: this compound, a potent hPTHR1 agonist, exhibits good metabolic stability in human liver microsomes.[1] However, its lead compound, which is this compound itself, has been reported to be converted to a reactive metabolite in human liver microsome assays.[2][3] Therefore, while generally stable, specific experimental conditions can lead to its degradation.

Q2: What is the primary degradation pathway for this compound in vitro?

A2: The degradation of this compound is understood to proceed through the metabolic activation of its arylamine moiety. This process, primarily mediated by cytochrome P450 enzymes in liver microsomes, can lead to the formation of a reactive nitrenium ion. This electrophilic intermediate can then react with cellular nucleophiles, such as proteins and nucleic acids, or be trapped by agents like glutathione (GSH).

Q3: I am observing lower than expected potency of this compound in my cell-based assays. Could this be due to degradation?

A3: Yes, a loss of potency can be a strong indicator of compound degradation. If this compound degrades into inactive or less active metabolites, the effective concentration of the parent compound at the target receptor (hPTHR1) will be reduced, leading to a diminished biological response. We recommend performing a stability check of your compound in the assay medium under the exact experimental conditions.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • pH: Maintain the pH of your experimental solutions within a stable range, as significant deviations can accelerate degradation.

  • Temperature: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. During experiments, use the lowest effective temperature.

  • Light: Protect solutions containing this compound from direct light exposure, as photo-degradation can occur.

  • Enzymatic Activity: If working with systems containing metabolic enzymes (e.g., liver microsomes, S9 fractions, or hepatocytes), be aware of the potential for enzymatic degradation. The inclusion of appropriate controls is crucial.

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: For optimal stability, dissolve this compound in a suitable organic solvent like DMSO to prepare a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Verify the concentration and purity of the new stock solution using an appropriate analytical method (e.g., HPLC-UV). 3. Compare the performance of the fresh stock solution with the old one in a pilot experiment.
Degradation in assay medium 1. Perform a stability study of this compound in your specific assay medium under the exact experimental conditions (temperature, pH, incubation time). 2. Analyze samples at different time points by LC-MS/MS to quantify the remaining parent compound. 3. If degradation is observed, consider modifying the assay conditions (e.g., reducing incubation time, adjusting pH).
Variability in experimental conditions 1. Ensure consistent pH, temperature, and incubation times across all experiments. 2. Calibrate all equipment (pipettes, incubators, pH meters) regularly. 3. Use high-quality reagents and water.
Issue 2: Suspected Formation of Reactive Metabolites
Possible Cause Troubleshooting Steps
Metabolic activation by enzymes in the in vitro system (e.g., liver microsomes) 1. Conduct a reactive metabolite trapping experiment using glutathione (GSH) as a trapping agent. 2. Incubate this compound with the enzyme source (e.g., human liver microsomes) in the presence and absence of GSH. 3. Analyze the samples by LC-MS/MS to detect the formation of this compound-GSH conjugates. The presence of these conjugates confirms the formation of reactive metabolites.[4]
Non-enzymatic degradation leading to reactive species 1. Perform control experiments without the enzyme source to assess the intrinsic chemical stability of this compound under the assay conditions. 2. Analyze for degradation products using LC-MS/MS.

Data Presentation

Table 1: Illustrative Stability of this compound in Aqueous Buffer at Different pH and Temperatures

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in stability. Actual experimental results may vary.

pHTemperature (°C)Half-life (t½) (hours)
5.03718
7.44> 72
7.42548
7.43724
8.53712

Table 2: Illustrative Metabolic Stability of this compound in Human Liver Microsomes

Disclaimer: The following data is illustrative and based on typical metabolic stability assays.

ParameterValue
Incubation Time (minutes) % Remaining
0100
1585
3070
6050
Calculated Half-life (t½) (minutes) 60
Intrinsic Clearance (CLint) (µL/min/mg protein) 11.6

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound in Aqueous Buffer

Objective: To determine the chemical stability of this compound in aqueous buffer at different pH and temperature conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 8.5

  • Incubators set at 4°C, 25°C, and 37°C

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in the respective PBS buffers (pH 5.0, 7.4, and 8.5).

  • Aliquot the solutions into separate tubes for each time point and condition.

  • Incubate the tubes at the designated temperatures (4°C, 25°C, and 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the half-life (t½) of this compound under each condition by plotting the natural logarithm of the remaining concentration versus time.

Protocol 2: Reactive Metabolite Trapping Assay in Human Liver Microsomes

Objective: To detect the formation of reactive metabolites of this compound using glutathione (GSH) as a trapping agent.

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the incubation mixture containing phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and GSH (final concentration 5 mM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • In a separate control group, omit the NADPH regenerating system.

  • Add this compound to a final concentration of 10 µM.

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS. Monitor for the mass of the expected this compound-GSH conjugate (M+H of this compound + 307.08).

Mandatory Visualizations

hPTHR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades This compound This compound hPTHR1 hPTHR1 (GPCR) This compound->hPTHR1 Agonist Binding Gs Gαs hPTHR1->Gs Gq Gαq hPTHR1->Gq G1213 Gα12/13 hPTHR1->G1213 beta_arrestin β-Arrestin hPTHR1->beta_arrestin AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Activation (Gene Transcription) PKA->CREB PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC RhoA RhoA G1213->RhoA Activates ERK ERK1/2 beta_arrestin->ERK Activates

Caption: hPTHR1 Signaling Pathway Activated by this compound.

CH5447240_Degradation_Workflow This compound This compound (Arylamine moiety) HLM Human Liver Microsomes (Cytochrome P450) This compound->HLM Metabolic Activation Reactive_Metabolite Reactive Nitrenium Ion (Electrophilic) HLM->Reactive_Metabolite Formation GSH Glutathione (GSH) (Nucleophilic trapping agent) Reactive_Metabolite->GSH Trapping Cellular_Targets Cellular Nucleophiles (Proteins, DNA) Reactive_Metabolite->Cellular_Targets Reaction GSH_Adduct This compound-GSH Adduct (Stable Conjugate) GSH->GSH_Adduct LCMS LC-MS/MS Analysis GSH_Adduct->LCMS Detection Covalent_Binding Covalent Binding (Potential Toxicity) Cellular_Targets->Covalent_Binding

Caption: Workflow for Detecting this compound Reactive Metabolites.

Troubleshooting_Logic start Inconsistent Results or Loss of Potency Observed check_stability Perform In Vitro Stability Assay start->check_stability is_stable Is this compound Stable? check_stability->is_stable check_other Investigate Other Experimental Variables (pH, Temp, Reagents) is_stable->check_other Yes is_unstable This compound is Unstable is_stable->is_unstable No end Resolution check_other->end trapping_exp Perform Reactive Metabolite Trapping Experiment (GSH) is_unstable->trapping_exp adduct_detected GSH Adduct Detected? trapping_exp->adduct_detected reactive_metabolite Degradation via Reactive Metabolite Confirmed adduct_detected->reactive_metabolite Yes other_degradation Investigate Other Degradation Pathways (e.g., Hydrolysis, Photodegradation) adduct_detected->other_degradation No reactive_metabolite->end other_degradation->end

Caption: Troubleshooting Logic for this compound Degradation Issues.

References

Technical Support Center: Optimizing CH5447240 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully delivering CH5447240 for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule agonist of the parathyroid hormone receptor 1 (PTHR1).[1][2] Its chemical formula is C26H39N5O4S, with a molecular weight of 517.69 g/mol .[2] By activating PTHR1, this compound mimics the effects of parathyroid hormone (PTH), leading to an increase in serum calcium levels.[1][2] This makes it a potential therapeutic agent for conditions like hypoparathyroidism.[1]

Q2: My this compound formulation appears cloudy or has precipitated. What should I do?

Precipitation indicates that the compound has come out of solution, which can lead to inaccurate dosing and low bioavailability. Here are some troubleshooting steps:

  • Review Solubility Data: While this compound is reported to have high solubility in fasted state simulated intestinal fluid, its solubility in other common preclinical vehicles may vary.[2][3]

  • Optimize Formulation: For in vivo administration, especially for intravenous routes, a clear solution is critical. Consider the formulation strategies outlined in the table below. Many small molecule inhibitors face challenges with aqueous solubility.[4][5][6]

Table 1: Formulation Strategies for Poorly Soluble Compounds
StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, PEG400, ethanol).Simple to prepare; can significantly increase solubility.High concentrations of organic solvents can cause toxicity or irritation.
Surfactants Amphiphilic molecules (e.g., Tween 80, Cremophor EL) that form micelles to encapsulate hydrophobic compounds.[4]Can improve both solubility and stability.Potential for toxicity and immune reactions at higher concentrations.
Cyclodextrins Cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) that form inclusion complexes with lipophilic drugs.[4]Generally well-tolerated; can enhance bioavailability.May alter the pharmacokinetic profile of the compound.
Lipid-Based Formulations Systems like self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.[5][6]Can significantly enhance oral absorption of lipophilic drugs.More complex to prepare and characterize.
Particle Size Reduction Techniques like micronization or nanosizing to increase the surface area of the drug for faster dissolution.[4][7]Improves dissolution rate and can enhance bioavailability.[4]Requires specialized equipment.

Q3: I am observing inconsistent results between animals in my study. What could be the cause?

Inconsistent results can stem from several factors related to drug delivery:

  • Formulation Instability: If the formulation is not stable, the concentration of the administered drug may vary. Always prepare fresh formulations and visually inspect for any changes before administration.

  • Inaccurate Dosing: Ensure accurate and consistent administration volumes for each animal. For oral gavage, ensure the compound is delivered directly to the stomach.

  • Variable Bioavailability: The oral bioavailability of this compound has been reported to be 55% in rats, but this can be influenced by factors like food intake and the formulation used.[2][3] Consider the fasted or fed state of the animals as a potential variable.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Administration
  • Dissolve this compound: Weigh the required amount of this compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO.

  • Add Co-solvent: While vortexing, slowly add a co-solvent like PEG400 to the DMSO solution. A common ratio to start with is 10% DMSO and 40% PEG400.

  • Add Aqueous Component: Gradually add the aqueous component (e.g., sterile saline or PBS) to the desired final volume.

  • Final Formulation: The final vehicle composition could be, for example, 10% DMSO / 40% PEG400 / 50% Saline.

  • Quality Control: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted by altering the solvent ratios or using a different vehicle system.

Protocol 2: Preparation of an Oral Suspension
  • Select a Suspending Agent: Choose a suitable suspending agent to ensure uniform distribution of this compound. A common choice is 0.5% (w/v) methylcellulose in sterile water.

  • Wet the Compound: Weigh the required amount of this compound and wet it with a small amount of the suspending vehicle to form a paste.

  • Gradual Dilution: Slowly add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.

  • Homogenize: For a more uniform suspension, sonicate or homogenize the mixture.

  • Administration: Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

Visualizations

signaling_pathway This compound This compound PTHR1 PTHR1 This compound->PTHR1 Binds to G_Protein G Protein (Gs) PTHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Calcium) PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: Signaling pathway of this compound via PTHR1 activation.

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic/Pharmacodynamic Analysis weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve qc Quality Control (Visual Inspection) dissolve->qc animal_prep Animal Preparation (e.g., Fasting) qc->animal_prep dosing Administer Formulation (e.g., IV, PO) animal_prep->dosing sampling Blood/Tissue Sampling dosing->sampling bioanalysis Bioanalysis of This compound Levels sampling->bioanalysis pd_assessment Pharmacodynamic Assessment (e.g., Serum Calcium) sampling->pd_assessment troubleshooting_logic start Inconsistent In Vivo Results check_formulation Is the formulation clear and stable? start->check_formulation check_dosing Is the dosing procedure consistent? check_formulation->check_dosing Yes optimize_formulation Optimize Formulation (See Table 1) check_formulation->optimize_formulation No refine_protocol Refine Dosing Protocol check_dosing->refine_protocol No investigate_bioavailability Investigate Bioavailability (e.g., Fasted vs. Fed) check_dosing->investigate_bioavailability Yes optimize_formulation->check_formulation refine_protocol->check_dosing solution Consistent Results investigate_bioavailability->solution

References

Technical Support Center: Troubleshooting Synthesis of Cmpd-X

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions regarding the synthesis of Cmpd-X, focusing on the identification and mitigation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the final Suzuki coupling step in the synthesis of Cmpd-X?

A1: The most frequently observed impurities are unreacted starting materials (Impurity A: Aryl-Br, and Impurity B: Boronic Ester), a homocoupling byproduct of the boronic ester (Impurity C), and a protodeboronation byproduct of the boronic ester (Impurity D). The presence and levels of these impurities can vary based on reaction conditions.

Q2: What is the likely cause of high levels of Impurity C (Homocoupling Product)?

A2: High levels of the homocoupling byproduct, Impurity C, are often caused by an excess of the boronic ester reagent, elevated reaction temperatures, or a partially decomposed palladium catalyst. The choice of base and solvent can also influence the rate of this side reaction.

Q3: How can I monitor the reaction to minimize impurity formation?

A3: We recommend in-process control (IPC) checks using HPLC-UV at set time points (e.g., 1h, 2h, and upon completion). This allows for the monitoring of the consumption of starting materials and the formation of Cmpd-X and key impurities, enabling you to stop the reaction at the optimal time.

Troubleshooting Guide

Issue 1: High Levels of Unreacted Starting Materials (Impurity A & B)

If you observe significant amounts of Impurity A (Aryl-Br) and Impurity B (Boronic Ester) in your crude product mixture, consider the following troubleshooting steps.

  • Potential Cause: Inefficient catalytic activity or insufficient reaction time.

  • Troubleshooting Workflow:

    G cluster_solutions Solutions start High Levels of Impurity A & B Detected check_catalyst Verify Palladium Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK end Problem Resolved check_catalyst->end Catalyst Inactive (Replace Catalyst) increase_time Increase Reaction Time (Monitor by HPLC) check_conditions->increase_time Conditions Sub-optimal check_reagents Confirm Stoichiometry and Reagent Quality check_conditions->check_reagents Conditions OK increase_time->end increase_temp Increase Temperature (e.g., from 80°C to 90°C) increase_temp->end check_reagents->end

    Troubleshooting workflow for unreacted starting materials.
  • Data on Reaction Conditions vs. Purity:

ParameterConditionCmpd-X Purity (%)Impurity A (%)Impurity B (%)
Temperature 80 °C92.54.52.1
90 °C97.11.20.8
100 °C96.80.90.6
Catalyst Loading 1 mol%91.35.82.5
2 mol%97.11.20.8
3 mol%97.31.10.7
Issue 2: High Levels of Impurity D (Protodeboronation)

The presence of Impurity D indicates the loss of the boronic ester functional group from your starting material before it can couple with the aryl bromide.

  • Potential Cause: Presence of excess water or insufficiently inert atmosphere, leading to hydrolysis of the C-B bond.

  • Recommended Actions:

    • Ensure Dry Solvents: Use freshly distilled or anhydrous grade solvents.

    • Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., via sparging with argon for 20-30 minutes) before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

    • Base Selection: Consider using a non-hydroxide base, such as K₃PO₄ or Cs₂CO₃, which can be less prone to introducing water.

  • Reaction Pathway Visualization:

    G ArylBr Aryl-Br (Impurity A) CmpdX Cmpd-X (Desired Product) ArylBr->CmpdX Pd Catalyst, Base BoronicEster Boronic Ester (Impurity B) BoronicEster->CmpdX mid BoronicEster->mid ImpurityD Protodeboronation (Impurity D) mid->ImpurityD H₂O, Base

    Simplified reaction scheme showing formation of Cmpd-X and Impurity D.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling to Synthesize Cmpd-X
  • To a dry reaction vessel, add Aryl-Br (1.0 eq), Boronic Ester (1.2 eq), and K₂CO₃ (2.5 eq).

  • Purge the vessel with argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to Aryl-Br).

  • Sparge the resulting suspension with argon for another 20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC every 1-2 hours.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: HPLC-UV Method for In-Process Control
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 10
    15.0 95
    18.0 95
    18.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute 1-2 drops of the reaction mixture in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.

Technical Support Center: Optimizing Cell Culture Experiments with CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for minimizing potential toxicity and troubleshooting common issues when working with the small molecule hPTHR1 agonist, CH5447240, in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1).[1] hPTHR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in calcium and phosphate homeostasis. Upon binding to hPTHR1, this compound activates downstream signaling pathways, mimicking the effects of the endogenous parathyroid hormone (PTH).

Q2: What are the primary signaling pathways activated by this compound?

This compound, as an agonist of hPTHR1, is expected to activate the canonical Gs/adenylyl cyclase/cAMP pathway. Activation of hPTHR1 can also lead to the stimulation of the Gq/phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium.

Q3: Is there any published data on the cytotoxicity of this compound in cell culture?

As of the latest available information, specific studies detailing the comprehensive cytotoxicity profile of this compound in a wide range of cell lines are not extensively available in the public domain. Preclinical safety assessments are a standard part of drug development, but the detailed in vitro toxicology data for this compound has not been publicly released.[2][3][4] Therefore, it is crucial for researchers to empirically determine the optimal non-toxic concentration range for their specific cell line and experimental conditions.

Q4: What are the potential off-target effects of this compound?

Information regarding the specific off-target effects of this compound is limited. As with many small molecule inhibitors, there is a potential for off-target activities, especially at higher concentrations. Researchers should consider performing target engagement and selectivity profiling assays if off-target effects are suspected.

Troubleshooting Guides

Issue 1: High Cell Toxicity or Low Cell Viability

Possible Causes:

  • High Concentration of this compound: The concentration of the compound may be too high for the specific cell line being used.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final culture medium.

  • Prolonged Exposure: Continuous exposure to the compound, even at a seemingly non-toxic concentration, may lead to cumulative toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Solutions:

Solution Detailed Steps
Optimize this compound Concentration Perform a dose-response experiment to determine the EC50 for hPTHR1 activation and the IC50 for cytotoxicity in your cell line. Start with a broad range of concentrations and narrow down to a working concentration that provides a robust biological response with minimal impact on cell viability.
Minimize Solvent Concentration Ensure the final concentration of the solvent in the cell culture medium is below the known toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (media with the same concentration of solvent) in your experiments.
Optimize Incubation Time Conduct a time-course experiment to determine the shortest exposure time required to observe the desired biological effect. For longer-term experiments, consider intermittent exposure or media changes with fresh compound.
Select an Appropriate Cell Line If feasible, consider using a cell line known to be less sensitive to chemical treatments or one that has been reported in studies with similar small molecule agonists.
Issue 2: Inconsistent or Unexpected Experimental Results

Possible Causes:

  • Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.

  • Poor Cell Health: Suboptimal cell culture conditions can lead to variability in cellular responses.

  • Assay Interference: The compound may interfere with the reagents used in cell viability or other downstream assays.

Solutions:

Solution Detailed Steps
Ensure Compound Stability Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the supplier. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
Maintain Healthy Cell Cultures Adhere to good cell culture practices, including regular monitoring for contamination, maintaining cells in the exponential growth phase, and using a consistent passaging number.
Validate Assays If assay interference is suspected, run appropriate controls, such as testing the effect of this compound on the assay reagents in a cell-free system.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
EC203.0 nMNot Specified[1]
EC5012 nMNot Specified[1]

Note: The specific cell line used for these determinations was not detailed in the available public literature.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using a Resazurin-Based Assay

This protocol provides a general method for assessing the cytotoxicity of this compound. It is essential to optimize the conditions for your specific cell line.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Phosphate-buffered saline (PBS)

  • DMSO (or other suitable solvent)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.

    • Include a vehicle control (medium with solvent only) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazuin only).

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of hPTHR1 Activation

hPTHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm hPTHR1 hPTHR1 G_alpha_s Gαs hPTHR1->G_alpha_s Activates G_alpha_q Gαq hPTHR1->G_alpha_q Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_alpha_s->AC Stimulates G_alpha_q->PLC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (cAMP-mediated) PKA->Cellular_Response_cAMP Phosphorylates Targets Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Ca Cellular Response (Ca²⁺-mediated) PKC->Cellular_Response_Ca Phosphorylates Targets Ca2_release->PKC Activates This compound This compound This compound->hPTHR1 Binds to

Caption: Simplified signaling pathway of hPTHR1 activation by this compound.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_reagent Add Cell Viability Reagent (e.g., Resazurin) incubate_treatment->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent read_plate Measure Signal (Fluorescence/Absorbance) incubate_reagent->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for assessing the cytotoxicity of this compound.

Troubleshooting Logic for High Cell Toxicity

Toxicity_Troubleshooting start High Cell Toxicity Observed check_concentration Is this compound concentration optimized? start->check_concentration check_solvent Is solvent concentration < 0.5%? check_concentration->check_solvent Yes optimize_concentration Perform Dose-Response Experiment check_concentration->optimize_concentration No check_incubation Is incubation time optimized? check_solvent->check_incubation Yes reduce_solvent Reduce Solvent Concentration check_solvent->reduce_solvent No check_cell_line Is the cell line known to be sensitive? check_incubation->check_cell_line Yes optimize_time Perform Time-Course Experiment check_incubation->optimize_time No consider_new_line Consider a More Robust Cell Line check_cell_line->consider_new_line Yes resolved Toxicity Minimized check_cell_line->resolved No optimize_concentration->check_solvent reduce_solvent->check_incubation optimize_time->check_cell_line consider_new_line->resolved

Caption: A logical guide for troubleshooting high toxicity in cell culture.

References

Technical Support Center: CH5447240 Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for the experimental use of CH5447240, a potent and orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel, non-peptidic small molecule that acts as an agonist for the human parathyroid hormone receptor 1 (hPTHR1).[1][2] It has been developed as a potential oral treatment for hypoparathyroidism.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound activates the hPTHR1, a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling pathways, primarily through the Gαs subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This mimics the physiological effects of the parathyroid hormone (PTH).

Q3: What are the key in vitro effects of this compound?

A3: In vitro, this compound demonstrates potent agonistic activity on hPTHR1, with an EC50 of 12 µM for cAMP production.[1]

Q4: Is this compound orally bioavailable?

A4: Yes, this compound has shown good oral bioavailability. In preclinical studies with rats, it exhibited 55% oral bioavailability.[1]

Q5: What are the expected in vivo effects of this compound?

A5: In a rat model of hypocalcemia, oral administration of this compound led to a significant and dose-dependent increase in serum calcium levels.[1][3]

Troubleshooting Guides

This section provides troubleshooting for common issues that may be encountered during in vitro assays with this compound.

cAMP Accumulation Assay
ProblemPossible CauseSuggested Solution
Low or no cAMP signal 1. Low hPTHR1 expression: The cell line used may not express sufficient levels of the receptor. 2. Suboptimal cell density: Too few or too many cells can negatively impact the assay window. 3. This compound degradation: The compound may have degraded due to improper storage or handling. 4. Phosphodiesterase (PDE) activity: Endogenous PDEs degrade cAMP, reducing the signal.1. Confirm receptor expression: Use a cell line with confirmed high-level expression of hPTHR1. 2. Optimize cell number: Perform a cell titration experiment to determine the optimal cell density for your assay. 3. Ensure compound integrity: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 4. Use a PDE inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
High background signal 1. Serum interference: Components in the serum of the cell culture medium can stimulate adenylyl cyclase. 2. Constitutive receptor activity: The cell line may exhibit high basal hPTHR1 activity.1. Serum starve cells: Serum-starve the cells for a few hours or overnight before the assay. 2. Use a different cell line: If basal activity is too high, consider using a different host cell line for your hPTHR1 expression.
Inconsistent or variable results 1. Inconsistent cell plating: Uneven cell distribution in the microplate wells. 2. Temperature fluctuations: Variations in incubation temperature can affect enzyme kinetics. 3. Pipetting errors: Inaccurate dispensing of reagents.1. Ensure uniform cell suspension: Gently mix the cell suspension before and during plating. 2. Maintain stable temperature: Use a calibrated incubator and minimize the time the plate is outside of the incubator. 3. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
ERK1/2 Phosphorylation Assay
ProblemPossible CauseSuggested Solution
Weak or no phospho-ERK signal 1. Suboptimal stimulation time: The time course for ERK phosphorylation may be very transient. 2. Low cell number: Insufficient cells to generate a detectable signal. 3. Phosphatase activity: Cellular phosphatases can dephosphorylate ERK, reducing the signal.1. Optimize stimulation time: Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak of ERK phosphorylation. 2. Increase cell density: Use a higher cell density per well. 3. Use phosphatase inhibitors: Include phosphatase inhibitors in the cell lysis buffer.
High background phospho-ERK signal 1. Serum stimulation: Serum in the culture medium contains growth factors that activate the MAPK/ERK pathway. 2. Cell stress: Mechanical stress during cell handling can activate ERK.1. Serum starve cells: Serum-starve the cells for at least 4 hours or overnight before stimulation. 2. Handle cells gently: Avoid vigorous pipetting or centrifugation.
Lane-to-lane variability in Western Blot 1. Uneven protein loading: Inaccurate protein quantification or pipetting. 2. Inconsistent transfer: Poor transfer of proteins from the gel to the membrane.1. Accurate protein quantification: Use a reliable protein assay (e.g., BCA) and ensure equal loading amounts. 2. Optimize transfer conditions: Ensure proper contact between the gel and membrane and optimize transfer time and voltage. Use a loading control (e.g., total ERK or a housekeeping protein) to normalize the data.

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To measure the ability of this compound to stimulate intracellular cAMP production in cells expressing hPTHR1.

Materials:

  • HEK293 cells stably expressing hPTHR1

  • Assay medium: DMEM containing 0.1% BSA

  • This compound stock solution (in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • 96-well or 384-well white microplates

Procedure:

  • Cell Seeding: Seed HEK293-hPTHR1 cells into a 96-well or 384-well plate at a pre-optimized density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium containing a final concentration of 0.5 mM IBMX.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Add the this compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's protocol.

    • Measure the intracellular cAMP levels using a plate reader compatible with the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Hypocalcemic Rat Model

Objective: To evaluate the effect of orally administered this compound on serum calcium levels in a hypocalcemic rat model.

Materials:

  • Male Sprague-Dawley rats

  • Low calcium diet

  • This compound formulation for oral gavage

  • Vehicle control

  • Blood collection supplies

  • Calcium assay kit

Procedure:

  • Induction of Hypocalcemia:

    • Feed the rats a low calcium diet for 5-7 days to induce hypocalcemia.

    • Confirm hypocalcemia by measuring baseline serum calcium levels.

  • Compound Administration:

    • Administer this compound or vehicle control to the rats via oral gavage at various doses.

  • Blood Sampling:

    • Collect blood samples from the tail vein at multiple time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

  • Serum Calcium Measurement:

    • Separate the serum from the blood samples.

    • Measure the serum calcium concentration using a calcium assay kit.

  • Data Analysis:

    • Plot the change in serum calcium concentration over time for each treatment group.

    • Analyze the data for statistical significance between the this compound-treated groups and the vehicle control group.

Quantitative Data

In Vitro Activity of this compound
ParameterValue
hPTHR1 Agonist Activity (EC50) 12 µM
hPTHR1 Agonist Activity (EC20) 3.0 µM
Physicochemical and Pharmacokinetic Properties of this compound
PropertyValue
Solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) High
Metabolic Stability in Human Liver Microsomes Good
Oral Bioavailability in Rats 55%

Visualizations

hPTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound hPTHR1 hPTHR1 This compound->hPTHR1 Binds and Activates G_protein G Protein (Gαs) hPTHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: hPTHR1 signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start_invitro Start: In Vitro Assays cAMP_assay cAMP Accumulation Assay (HEK293-hPTHR1 cells) start_invitro->cAMP_assay pERK_assay ERK1/2 Phosphorylation Assay (Western Blot or ELISA) start_invitro->pERK_assay determine_potency Determine EC50 and Potency cAMP_assay->determine_potency pERK_assay->determine_potency start_invivo Start: In Vivo Studies determine_potency->start_invivo Proceed if potent rat_model Hypocalcemic Rat Model start_invivo->rat_model oral_admin Oral Administration of this compound rat_model->oral_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling ca_measurement Measure Serum Calcium Levels blood_sampling->ca_measurement assess_efficacy Assess In Vivo Efficacy ca_measurement->assess_efficacy

Caption: Experimental workflow for this compound evaluation.

References

Validation & Comparative

A Comparative Guide to the Efficacy of hPTHR1 Agonists: CH5447240 vs. PCO371

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two small-molecule agonists of the human parathyroid hormone receptor 1 (hPTHR1), CH5447240 and its optimized successor, PCO371. Both compounds are significant in the research and development of orally available therapeutics for conditions such as hypoparathyroidism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data.

Introduction

This compound was identified as a potent, orally available small-molecule hPTHR1 agonist. However, further studies revealed its potential to form a reactive metabolite. This led to the lead optimization of this compound, resulting in the development of PCO371, a compound designed to retain high efficacy while mitigating the risk of reactive metabolite formation. Both molecules act as intracellular, biased agonists of the hPTHR1, preferentially activating the G-protein signaling pathway over the β-arrestin pathway.

Data Presentation

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound and PCO371, based on published experimental findings.

Table 1: In Vitro Efficacy at the Human PTHR1

CompoundAssayCell LineParameterValueReference
This compound cAMP ProductionNot SpecifiedEC5012 nM[1]
PCO371 cAMP ProductionCOS-7 cellsEC502.4 µM[2]
PCO371 Phospholipase C ActivityCOS-7 cellsEC5017 µM[2]

Table 2: In Vivo Pharmacokinetics and Efficacy in Rat Models

CompoundAnimal ModelParameterValueReference
This compound RatOral Bioavailability55%[1]
This compound Hypocalcemic RatEffect on Serum CalciumSignificantly elevated[1]
PCO371 RatOral Bioavailability34% (at 2 mg/kg)[3]
PCO371 Thyroparathyroidectomized RatEffect on Serum CalciumDose-dependent increase[3]
PCO371 Thyroparathyroidectomized RatEffect on Serum PhosphateDose-dependent decrease[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of these biased agonists and a general experimental workflow for their comparison.

PTHR1_Biased_Agonism PTHR1 Biased Agonism Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PTHR1 PTHR1 G_Protein G-Protein (Gs) PTHR1->G_Protein Preferential Activation Beta_Arrestin β-Arrestin PTHR1->Beta_Arrestin Minimal Recruitment Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Calcium Homeostasis) PKA->Cellular_Response Leads to Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization Agonist This compound / PCO371 (Intracellular Agonist) Agonist->PTHR1 Binds to intracellular domain

Caption: PTHR1 biased agonism by this compound and PCO371.

Experimental_Workflow Comparative Efficacy Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cAMP_Assay cAMP Production Assay (hPTHR1-expressing cells) EC50_Determination Determine EC50 values cAMP_Assay->EC50_Determination PLC_Assay Phospholipase C Assay (hPTHR1-expressing cells) PLC_Assay->EC50_Determination Compare Compare Efficacy and Safety Profile EC50_Determination->Compare PK_Study Pharmacokinetic Study (Rats, oral administration) Bioavailability Determine Oral Bioavailability PK_Study->Bioavailability Bioavailability->Compare Hypocalcemic_Model Hypocalcemic Rat Model (Thyroparathyroidectomy) Efficacy_Study Assess Serum Calcium and Phosphate Levels Hypocalcemic_Model->Efficacy_Study Efficacy_Study->Compare Start Start Start->cAMP_Assay Start->PLC_Assay Start->PK_Study Start->Hypocalcemic_Model

Caption: Experimental workflow for comparing this compound and PCO371.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.

In Vitro cAMP Production Assay

Objective: To determine the potency of this compound and PCO371 in activating the hPTHR1, measured by cyclic AMP (cAMP) production.

Cell Line: COS-7 cells transiently expressing the human PTHR1.

Protocol:

  • Cell Culture and Transfection: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are transiently transfected with a plasmid encoding the hPTHR1 using a suitable transfection reagent.

  • Assay Preparation: 24 hours post-transfection, cells are seeded into 96-well plates. Prior to the assay, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) to prevent cAMP degradation, and incubated for 30 minutes.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or PCO371 (typically ranging from 1 nM to 100 µM) and incubated for 30 minutes at 37°C.

  • cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit) according to the manufacturer's instructions.

  • Data Analysis: The data are normalized to the response of a known hPTHR1 agonist (e.g., PTH(1-34)). The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Hypocalcemic Rat Model

Objective: To evaluate the in vivo efficacy of this compound and PCO371 in restoring normal serum calcium levels in a model of hypoparathyroidism.

Animal Model: Thyroparathyroidectomized (TPTX) male Sprague-Dawley rats.

Protocol:

  • Surgical Procedure: Rats undergo surgical thyroparathyroidectomy to induce a hypocalcemic state. Sham-operated animals serve as controls. Post-surgery, animals are allowed to recover and are monitored for serum calcium levels to confirm hypocalcemia.

  • Compound Administration: this compound or PCO371 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally to the TPTX rats at various doses. A vehicle control group is also included.

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

  • Biochemical Analysis: Serum is separated from the blood samples, and the concentrations of calcium and phosphate are determined using a clinical chemistry analyzer.

  • Data Analysis: The changes in serum calcium and phosphate levels over time are plotted for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the compounds to the vehicle control.

Conclusion

The available data indicate that both this compound and PCO371 are potent agonists of the hPTHR1 with oral bioavailability. The optimization of this compound to PCO371 successfully addressed the issue of a reactive metabolite, highlighting a critical step in drug development. While PCO371 shows a higher EC50 in in vitro cAMP assays compared to the reported value for this compound, it demonstrates clear in vivo efficacy in a relevant animal model of hypoparathyroidism. The unique intracellular and biased mechanism of action of these compounds opens new avenues for the design of targeted therapies for endocrine disorders. Further head-to-head comparative studies with detailed pharmacokinetic and pharmacodynamic profiling would be beneficial for a complete understanding of their relative therapeutic potential.

References

Comparative Analysis of CH5447240 Cross-reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of CH5447240, a potent and orally available small-molecule agonist of the human Parathyroid Hormone Receptor 1 (hPTHR1). The data presented herein is crucial for assessing the selectivity of this compound and predicting potential off-target effects.

Introduction to this compound

This compound is a novel small-molecule agonist developed for the human Parathyroid Hormone Receptor 1 (hPTHR1), a Class B G-protein coupled receptor (GPCR). Its lead compound, PCO371, has been investigated for its therapeutic potential in conditions such as hypoparathyroidism. Understanding the selectivity of this compound and its derivatives is paramount for advancing its clinical development and ensuring a favorable safety profile.

Cross-reactivity Profile of PCO371 (Lead Compound of this compound)

The selectivity of PCO371, the lead compound derived from this compound, was assessed against a panel of 15 human Class B1 GPCRs. The results indicate that PCO371 activates 7 of these 15 receptors, highlighting a degree of cross-reactivity within this GPCR subfamily. This finding is significant for predicting potential off-target effects and understanding the molecular determinants of its activity.

Table 1: Cross-reactivity of PCO371 against a Panel of Class B1 GPCRs

ReceptorPCO371 Activity (Agonist)
PTH1R Yes
GHRHRYes
PAC1RYes
VIPR1Yes
VIPR2Yes
SCT RYes
GCGRYes
PTH2RNo
GIPRNo
GLP-1RNo
GLP-2RNo
CRF1RNo
CRF2RNo
CALCRNo
CALRLNo

hPTHR1 Signaling Pathway

Activation of hPTHR1 by an agonist like this compound primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with PTHR1 activation. The receptor can also couple to other G proteins, such as Gαq, to a lesser extent.

PTHR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PTHR1 hPTHR1 This compound->PTHR1 Binds G_protein Gαsβγ PTHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response Leads to

hPTHR1 Signaling Pathway

Experimental Protocols

The cross-reactivity of PCO371 was determined using a cellular-based functional assay measuring cyclic AMP (cAMP) production. The Promega GloSensor™ cAMP Assay is a representative method for such a screen.

GloSensor™ cAMP Assay for GPCR Selectivity Screening

This protocol outlines the general steps for assessing the activity of a test compound (e.g., this compound) against a panel of GPCRs expressed in a host cell line (e.g., HEK293).

Materials:

  • HEK293 cells transiently or stably expressing the GPCR of interest

  • pGloSensor™-22F cAMP Plasmid (Promega)

  • FuGENE® HD Transfection Reagent (for transient transfection)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CO2-independent medium

  • GloSensor™ cAMP Reagent (Promega)

  • Test compound (this compound) and reference agonists/antagonists

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Preparation and Seeding:

    • For transient transfection, co-transfect HEK293 cells with the pGloSensor™-22F cAMP Plasmid and the plasmid for the GPCR of interest using FuGENE® HD.

    • Culture the transfected or stable cells to 50-90% confluency.

    • Harvest the cells and resuspend them in pre-warmed growth medium.

    • Seed the cells into white, opaque assay plates at a predetermined optimal density and incubate overnight at 37°C in a CO2 incubator.

  • Reagent Preparation:

    • Prepare the GloSensor™ cAMP Reagent stock solution by resuspending the lyophilized powder in HEPES buffer.

    • Prepare the equilibration medium by diluting the GloSensor™ cAMP Reagent stock solution to the recommended concentration (typically 2-4% v/v) in CO2-independent medium.

  • Cell Equilibration:

    • Remove the growth medium from the plated cells.

    • Add the prepared equilibration medium to each well.

    • Incubate the plate at room temperature for approximately 2 hours to allow for cell equilibration and a stable basal luminescence signal.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (this compound) and any control compounds in the appropriate assay buffer.

    • Add the diluted compounds to the respective wells of the assay plate. For antagonist screening, pre-incubate with the antagonist before adding a known agonist.

  • Luminescence Measurement:

    • Measure the luminescence signal at a specific time point (e.g., 15-30 minutes) after compound addition for an endpoint reading, or monitor the signal kinetically using a luminometer.

    • The change in luminescence is proportional to the change in intracellular cAMP concentration.

  • Data Analysis:

    • For agonist screening, calculate the fold-change in luminescence over the basal signal.

    • Plot the luminescence data against the compound concentration and fit to a dose-response curve to determine EC50 values.

    • For antagonist screening, determine the IC50 values by measuring the inhibition of the agonist-induced signal.

GloSensor_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed GPCR-expressing HEK293 cells in assay plates D Equilibrate cells with GloSensor™ Reagent (~2 hours) A->D B Prepare GloSensor™ cAMP Reagent B->D C Prepare serial dilutions of this compound E Add this compound dilutions to cells C->E D->E F Incubate (15-30 minutes) E->F G Measure luminescence F->G H Calculate fold-change in luminescence G->H I Generate dose-response curves and determine EC50 H->I

GloSensor™ cAMP Assay Workflow

A Comparative Analysis of the Novel Oral PTHR1 Agonist CH5447240 and Injectable PTH Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of CH5447240, a novel small-molecule agonist of the parathyroid hormone receptor 1 (PTHR1), against established peptide-based PTH analogues, Teriparatide and Abaloparatide. The comparison focuses on their mechanism of action, performance data from in vitro and clinical studies, and key differences in their signaling pathways.

Introduction to PTHR1 Agonists

Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate homeostasis and plays a crucial role in bone remodeling.[1] Intermittent administration of PTH or its analogues stimulates bone formation more than resorption, leading to a net increase in bone mass, making it a valuable therapeutic strategy for osteoporosis.[1][2] Teriparatide (PTH(1-34)) and Abaloparatide (a PTHrP(1-34) analogue) are two widely used injectable anabolic agents.[3][4] In contrast, this compound represents a significant development as a potent and orally available small-molecule agonist for PTHR1, potentially offering a more convenient treatment option for conditions like hypoparathyroidism.[5][6][7][8]

Comparative Performance Data

This section summarizes the available quantitative data for this compound and compares it with the extensive data available for Teriparatide and Abaloparatide.

Table 1: In Vitro Receptor Activation and Signaling
CompoundTypeTargetPotency (EC50)Signaling Bias
This compound Small MoleculehPTHR112 nM[6][9]Data not available
Teriparatide Peptide AnaloguePTHR1~1-5 nMPrefers R⁰ conformation, prolonged cAMP signaling[10][11]
Abaloparatide Peptide AnaloguePTHR1~1-5 nMPrefers Rᴳ conformation, transient cAMP signaling[10][12]

EC50 values for Teriparatide and Abaloparatide can vary based on the specific cell line and assay conditions.

Table 2: Comparative Clinical Efficacy (Peptide Analogues)

Data for this compound is from preclinical studies. Abaloparatide and Teriparatide data are from head-to-head clinical trials (e.g., the ACTIVE trial).

ParameterThis compound (preclinical)Abaloparatide (18 months)Teriparatide (18 months)
Administration Route Oral[7][13]Subcutaneous InjectionSubcutaneous Injection
Bioavailability 55% (in rats)[6][7][9]36%[14]~95%
Effect on Serum Calcium Significantly elevated in rats[5][6]Lower incidence of hypercalcemia[15]Higher incidence of hypercalcemia
BMD Increase (Lumbar Spine) Data not availableSignificantly greater than placebo[16][17]Significantly greater than placebo[16]
BMD Increase (Total Hip) Data not availableSignificantly greater than Teriparatide[16][18][19]Less increase than Abaloparatide[16][18][19]
Bone Formation Marker (P1NP) Data not availableRobust increase[3]Robust increase, larger than Abaloparatide after 1 month[3]
Bone Resorption Marker (CTX) Data not availableSmaller, more gradual increase[3][20]Larger increase than Abaloparatide[3][20]

Signaling Pathways and Mechanism of Action

PTHR1 is a Class B G-protein-coupled receptor (GPCR) that can adopt different conformations upon ligand binding, leading to distinct downstream signaling cascades. The primary pathway involves Gαs-protein coupling, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[21] However, the receptor can also signal through other pathways, including β-arrestin.[21][22]

The key difference between Teriparatide and Abaloparatide lies in their affinity for two different receptor conformations, R⁰ and Rᴳ.[10][11]

  • Teriparatide preferentially binds to the R⁰ conformation , leading to a prolonged cAMP signaling response . This sustained signaling is associated with stronger effects on bone resorption and a higher risk of hypercalcemia.[10][11]

  • Abaloparatide shows higher affinity for the Rᴳ conformation , resulting in a more transient cAMP signal .[10][12] This is thought to produce a more favorable anabolic window, with a potent effect on bone formation but a lesser effect on bone resorption and serum calcium.[3][20]

The signaling profile for the small molecule this compound has not been fully characterized in publicly available literature.

PTHR1_Signaling cluster_ligands Ligands cluster_receptor PTH1 Receptor cluster_downstream Downstream Signaling Abaloparatide Abaloparatide Teriparatide Teriparatide PTH1R RG Conf. R0 Conf. Teriparatide->PTH1R:f1  Prefers This compound This compound This compound->PTH1R  Agonist AC Adenylyl Cyclase PTH1R->AC Gαs BetaArrestin β-Arrestin Recruitment PTH1R->BetaArrestin cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA BoneResorption Catabolic Effect (Bone Resorption) cAMP->BoneResorption Prolonged signal (Teriparatide) CREB CREB Activation PKA->CREB BoneFormation Anabolic Effect (Bone Formation) CREB->BoneFormation ERK ERK1/2 Activation BetaArrestin->ERK

Caption: PTHR1 signaling pathways activated by different agonists.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are outlines for key assays used to characterize these compounds.

Radioligand Competitive Binding Assay

This assay determines the affinity (Ki) of a test compound for the PTHR1 by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing hPTHR1 (e.g., HEK293 or COS-7 cells) are prepared by homogenization and centrifugation.[23] Protein concentration is determined via a BCA or Bradford assay.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled PTH analogue (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]hPTH(1-34)), and varying concentrations of the unlabeled competitor compound (this compound, Teriparatide, or Abaloparatide).[24]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.[24]

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter plate. The filters trap the membranes with the bound radioligand.[25]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare PTHR1 Membranes Mix Mix Membranes, ¹²⁵I-Ligand, & Competitor in 96-well plate Membranes->Mix Radioligand Prepare ¹²⁵I-Ligand Radioligand->Mix Competitor Prepare Serial Dilutions of Test Compound Competitor->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Vacuum Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP) upon binding to PTHR1.

Methodology:

  • Cell Culture: Whole cells expressing hPTHR1 are seeded into 96- or 384-well plates and cultured overnight.

  • Pre-treatment: Cells are washed and pre-incubated in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX, to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Varying concentrations of the agonist (this compound, Teriparatide, or Abaloparatide) are added to the wells. The plate is incubated for a specific time (e.g., 15-30 minutes) at 37°C.[26]

  • Cell Lysis: A lysis buffer is added to stop the reaction and release the intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is measured. Common methods include:

    • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).

    • Luminescence-based Biosensors (e.g., GloSensor): Cells are transfected with a biosensor that emits light upon binding to cAMP.[27][28] The signal is read in real-time on a luminometer.

    • AlphaScreen: A bead-based immunoassay where competition between endogenous cAMP and a biotinylated cAMP probe for binding to an antibody is measured.[26]

  • Data Analysis: The signal is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximum effect).

Conclusion

This compound is a promising novel, orally active small-molecule PTHR1 agonist.[7][13] Its primary advantage over established peptide analogues like Teriparatide and Abaloparatide is its oral route of administration, which could significantly improve patient compliance and convenience.[13] While preclinical data show potent in vitro activity and good oral bioavailability in animal models, further studies are needed to characterize its full signaling profile and clinical efficacy.[6][7] The comparison with Teriparatide and Abaloparatide highlights the sophisticated pharmacology of the PTHR1, where subtle differences in ligand-receptor interaction can lead to distinct signaling kinetics and ultimately different clinical profiles regarding anabolic effects and side effects like hypercalcemia.[10][15] Future research should focus on how this compound engages the PTHR1 and whether its signaling properties align more closely with the transient (Abaloparatide-like) or sustained (Teriparatide-like) activation model.

References

A Head-to-Head Comparison of CH5447240 and Existing Hypoparathyroidism Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational small molecule CH5447240 with existing treatments for hypoparathyroidism. The information is compiled from preclinical and clinical data to support research and development in this therapeutic area.

Executive Summary

Hypoparathyroidism is an endocrine disorder characterized by insufficient parathyroid hormone (PTH), leading to hypocalcemia and hyperphosphatemia. Current standard of care involves calcium and vitamin D supplementation, which can have limitations and long-term complications. PTH replacement therapies, such as Natpara® (rhPTH(1-84)) and TransCon™ PTH (palopegteriparatide), offer a physiological approach but require subcutaneous injections. This compound is a novel, orally bioavailable small-molecule agonist of the parathyroid hormone receptor 1 (PTHR1), representing a potential paradigm shift in treatment. This guide compares the preclinical data of this compound with the established clinical profiles of existing therapies. A significant consideration is that the clinical development of PCO371, a lead-optimized compound derived from this compound, was terminated during Phase 1 trials.

Data Presentation: Quantitative Comparison of Therapeutic Agents

The following tables summarize the available quantitative data for this compound and approved treatments for hypoparathyroidism. It is important to note that the data for this compound is from preclinical studies, while the data for Natpara® and TransCon™ PTH are from clinical trials.

Table 1: In Vitro and Preclinical Efficacy

ParameterThis compoundNatpara® (rhPTH(1-84))TransCon™ PTH (palopegteriparatide)Standard of Care (Calcium & Vitamin D)
Mechanism of Action Oral small-molecule PTHR1 agonistRecombinant human PTH(1-84)Long-acting prodrug of PTH(1-34)Increases serum calcium and enhances intestinal calcium absorption
In Vitro Potency (hPTHR1) EC50: 12 nMN/A (Endogenous Ligand)N/A (Endogenous Ligand)N/A
Animal Model Thyroparathyroidectomized (TPTX) ratsTPTX ratsTPTX ratsN/A
Effect on Serum Calcium (Preclinical) Dose-dependent increaseTransient increaseSustained, 24-hour normalizationN/A
Oral Bioavailability 55% (in rats)Not orally bioavailableNot orally bioavailableOrally administered

Table 2: Clinical Efficacy and Administration

ParameterNatpara® (rhPTH(1-84))TransCon™ PTH (palopegteriparatide)Standard of Care (Calcium & Vitamin D)
Primary Efficacy Endpoint (Pivotal Trial) 53% of patients achieved ≥50% reduction in oral calcium and active vitamin D supplementation while maintaining normocalcemia (vs. 2% with placebo)[1]79% of patients achieved normocalcemia without the need for conventional therapy (vs. 5% with placebo)[2]Aims to maintain serum calcium in the low-normal range and manage symptoms
Reduction in Supplemental Calcium/Vitamin D Significant reduction in need for both[1]95% of patients achieved independence from conventional therapy at 52 weeksIs the supplementation itself
Effect on Urinary Calcium Reduced 24-hour urinary calcium excretion[1]Normalized mean 24-hour urinary calcium excretion[2]Can lead to hypercalciuria
Administration Once-daily subcutaneous injectionOnce-daily subcutaneous injectionMultiple daily oral doses
Dosing Initial dose of 50 mcg, titrated up to 100 mcgIndividualized dosingVaries based on patient's serum calcium levels

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

This compound Preclinical Evaluation (as inferred from published literature)

In Vitro hPTHR1 Agonist Activity Assay:

  • Cell Line: HEK293 cells stably expressing the human PTHR1.

  • Method: Measurement of intracellular cyclic adenosine monophosphate (cAMP) accumulation.

  • Procedure: Cells are incubated with varying concentrations of this compound. Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay (e.g., HTRF or ELISA-based kits).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.

In Vivo Efficacy in a Rat Model of Hypoparathyroidism:

  • Animal Model: Thyroparathyroidectomized (TPTX) male Wistar rats are used to model hypoparathyroidism. This surgical procedure removes the thyroid and parathyroid glands, inducing a state of hypocalcemia.

  • Treatment: this compound is administered orally to TPTX rats.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Biochemical Analysis: Serum calcium levels are measured using a calcium-specific electrode or a colorimetric assay.

  • Data Analysis: The change in serum calcium concentration from baseline is calculated for each dose group and compared to a vehicle-treated control group.

Natpara® (rhPTH(1-84)) Clinical Trial (REPLACE Study) Protocol
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, multinational Phase 3 trial.

  • Participants: 134 adults with chronic hypoparathyroidism who were receiving calcium and active vitamin D supplements.

  • Intervention: Patients were randomized (2:1) to receive either once-daily subcutaneous injections of Natpara® (starting at 50 mcg and titrated up to 100 mcg) or a placebo.

  • Primary Endpoint: The proportion of patients at 24 weeks who achieved a 50% or greater reduction from baseline in their daily dose of oral calcium and active vitamin D, while maintaining a serum calcium concentration at or above their baseline level and within the normal range.

  • Key Assessments: Serum calcium, 24-hour urinary calcium, and serum phosphorus levels were monitored throughout the study.

TransCon™ PTH (palopegteriparatide) Clinical Trial (PaTHway Study) Protocol
  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[2]

  • Participants: 82 adults with chronic hypoparathyroidism.[2]

  • Intervention: Patients were randomized (3:1) to receive either once-daily subcutaneous injections of TransCon™ PTH or a placebo.[2]

  • Primary Endpoint: The proportion of patients at week 26 who achieved normocalcemia (albumin-corrected serum calcium of 8.3-10.6 mg/dL) and were independent of conventional therapy (no active vitamin D and ≤600 mg/day of oral calcium).[2]

  • Key Assessments: Serum calcium, 24-hour urinary calcium, serum phosphate, and patient-reported outcomes were assessed.[2]

Mandatory Visualizations

Signaling Pathway of PTHR1 Activation

The diagram below illustrates the primary signaling cascade initiated upon the activation of the parathyroid hormone receptor 1 (PTHR1) by an agonist like PTH or this compound.

PTHR1_Signaling_Pathway cluster_membrane Cell Membrane PTHR1 PTHR1 Gs Gs protein PTHR1->Gs Activates Agonist PTH / this compound (Agonist) Agonist->PTHR1 Binds to AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., RANKL, CYP27B1) CREB->Gene Activates Response Physiological Response (Increased Serum Calcium) Gene->Response

Caption: PTHR1 signaling cascade leading to increased serum calcium.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a compound like this compound in a preclinical model of hypoparathyroidism.

Experimental_Workflow cluster_setup Model Generation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis TPTX Thyroparathyroidectomy (TPTX) in Rats Hypocalcemia Induction of Hypocalcemia TPTX->Hypocalcemia Grouping Randomization into Treatment Groups Hypocalcemia->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Blood Serial Blood Sampling Dosing->Blood Calcium Serum Calcium Measurement Blood->Calcium Analysis Data Analysis and Comparison to Control Calcium->Analysis

Caption: Workflow for preclinical evaluation of hypoparathyroidism treatments.

References

A Comparative Benchmarking Guide to Small-Molecule PTHR1 Modulators: CH5447240 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small-molecule Parathyroid Hormone 1 Receptor (PTHR1) modulator, CH5447240, against other notable alternatives. The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and development projects targeting PTHR1.

Introduction to PTHR1 Modulation

The Parathyroid Hormone 1 Receptor (PTHR1) is a class B G protein-coupled receptor (GPCR) that plays a critical role in calcium and phosphate homeostasis. Its activation by parathyroid hormone (PTH) or parathyroid hormone-related protein (PTHrP) primarily triggers two main signaling pathways: the adenylyl cyclase (AC) pathway, leading to cyclic AMP (cAMP) production, and the phospholipase C (PLC) pathway, resulting in intracellular calcium mobilization. The development of small-molecule modulators of PTHR1 offers the potential for orally available therapies for conditions such as hypoparathyroidism and osteoporosis.

This compound is a novel, orally available small-molecule agonist of the human PTHR1. It has been investigated for its therapeutic potential in treating hypoparathyroidism. This guide benchmarks this compound against its closely related successor, PCO371, and other key small-molecule PTHR1 modulators, including the agonist AH-3960 and the antagonists SW-106 and DS37571084.

In Vitro Performance Comparison

The following tables summarize the in vitro potency of this compound and its comparators in activating or inhibiting the primary PTHR1 signaling pathways.

Table 1: Agonist Activity on PTHR1 Signaling Pathways

CompoundTargetAssayPotency (EC50)Cell LineReference
This compound hPTHR1cAMP Accumulation12 nMNot Specified[1][2]
PCO371hPTHR1cAMP Accumulation2.4 µMCOS-7[3]
PCO371hPTHR1Phospholipase C Activity17 µMCOS-7[3]
AH-3960hPTHR1cAMP Accumulation~100 µMNot Specified[4]

Table 2: Antagonist Activity on PTHR1 Signaling Pathways

CompoundTargetAssayPotency (IC50)Reference
SW-106hPTHR1cAMP AccumulationNot Specified[5]
DS37571084hPTHR1Not Specified0.17 µM[6]

In Vivo Performance and Pharmacokinetics

The in vivo efficacy and pharmacokinetic profiles of orally administered PTHR1 modulators are critical for their therapeutic potential.

Table 3: In Vivo Efficacy and Pharmacokinetic Parameters

CompoundSpeciesKey FindingOral BioavailabilityTerminal Half-life (T½)Reference
This compound RatSignificantly elevated serum calcium levels in a hypocalcemic model.55%Not Specified[2]
PCO371RatDose-dependently increased serum calcium levels.34% (at 2 mg/kg)1.5 - 1.7 hours[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the PTHR1 signaling cascade and a typical workflow for evaluating compound activity.

PTHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PTHR1 PTHR1 Gs Gαs PTHR1->Gs Activates Gq Gαq PTHR1->Gq Activates Ligand PTH / PTHrP or Small-Molecule Agonist Ligand->PTHR1 Binds to AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates Response_cAMP Cellular Response (e.g., Gene Transcription) PKA->Response_cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Response_Ca Cellular Response (e.g., Enzyme Activation) Ca_release->Response_Ca PKC->Response_Ca

Caption: PTHR1 Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Compound Profiling cluster_invivo In Vivo Efficacy and PK Studies start Compound Synthesis and Characterization cell_culture Culture Cells Expressing hPTHR1 (e.g., HEK293, CHO) start->cell_culture cAMP_assay cAMP Accumulation Assay cell_culture->cAMP_assay Ca_assay Calcium Mobilization Assay cell_culture->Ca_assay data_analysis_vitro Data Analysis: EC50 / IC50 Determination cAMP_assay->data_analysis_vitro Ca_assay->data_analysis_vitro animal_model Induce Hypoparathyroidism in Animal Model (e.g., TPTx Rat) data_analysis_vitro->animal_model Lead Compound Selection dosing Oral Administration of Test Compound animal_model->dosing sampling Blood Sampling at Timed Intervals dosing->sampling biochemical_analysis Measure Serum Calcium, Phosphate, and Drug Levels sampling->biochemical_analysis data_analysis_vivo Data Analysis: Pharmacokinetic Parameters and Efficacy Endpoints biochemical_analysis->data_analysis_vivo

Caption: Experimental Workflow for PTHR1 Modulator Evaluation.

Detailed Experimental Methodologies

cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate or inhibit the production of intracellular cAMP upon binding to PTHR1.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human PTHR1 are commonly used.

  • Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • For the assay, cells are seeded into 96- or 384-well plates and grown to confluence.

2. Assay Procedure:

  • The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Cells are then incubated with varying concentrations of the test compound (for agonist determination) or a fixed concentration of a known agonist (like PTH(1-34)) plus varying concentrations of the test compound (for antagonist determination).

  • The incubation is typically carried out at 37°C for a specified time (e.g., 30 minutes).

3. Detection and Data Analysis:

  • Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).

  • The signal is read on a plate reader, and the data are normalized to a positive control (e.g., maximal PTH(1-34) stimulation) and a negative control (vehicle).

  • Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to trigger the release of intracellular calcium, a hallmark of PLC pathway activation.

1. Cell Culture and Dye Loading:

  • HEK293 cells stably expressing PTHR1 are suitable for this assay.

  • Cells are plated in black-walled, clear-bottom 96- or 384-well plates.

  • On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and incubated in the dark at 37°C for approximately one hour to allow the dye to enter the cells.

2. Assay Procedure:

  • After dye loading, the cells are washed to remove excess extracellular dye.

  • The plate is then placed in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the test compounds.

3. Detection and Data Analysis:

  • The instrument injects the test compounds at various concentrations, and the fluorescence intensity is measured kinetically over time.

  • An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • The peak fluorescence response is measured and plotted against the compound concentration to generate dose-response curves and determine EC50 values.

In Vivo Model of Hypoparathyroidism (Thyroparathyroidectomized Rat)

This animal model is used to assess the in vivo efficacy of PTHR1 agonists in a state of PTH deficiency.

1. Surgical Procedure:

  • Thyroparathyroidectomy (TPTX) is surgically performed on rats to remove the thyroid and parathyroid glands, leading to a hypocalcemic state.

  • The animals are allowed to recover for a period (e.g., one week) to ensure stabilization of low serum calcium levels.

2. Compound Administration and Sample Collection:

  • Test compounds are formulated for oral administration.

  • A baseline blood sample is collected before dosing.

  • The TPTX rats are then orally administered the test compound or vehicle.

  • Blood samples are collected at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

3. Biochemical Analysis and Pharmacokinetics:

  • Serum is separated from the blood samples, and concentrations of calcium, phosphate, and the test compound are determined using appropriate analytical methods (e.g., colorimetric assays for calcium and LC-MS/MS for the compound).

  • The change in serum calcium levels over time is the primary efficacy endpoint.

  • The pharmacokinetic parameters, such as Cmax, Tmax, AUC, half-life, and oral bioavailability, are calculated from the drug concentration-time data.

Conclusion

This compound demonstrates potent in vitro agonist activity at the human PTHR1 and favorable oral bioavailability in a preclinical model of hypoparathyroidism. Its successor, PCO371, while appearing less potent in some in vitro assays, also shows efficacy in vivo, highlighting the importance of considering the full pharmacokinetic and pharmacodynamic profile of a compound. The provided data and methodologies offer a framework for the comparative evaluation of these and other small-molecule PTHR1 modulators. For researchers in this field, these findings underscore the potential of small molecules to provide convenient, oral treatment options for disorders of PTH signaling. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of these promising compounds.

References

In Vivo Efficacy of CH5447240 on Bone Turnover Markers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of CH5447240, a novel, orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1), on bone turnover markers. Due to the limited availability of specific quantitative in vivo data for this compound, this guide utilizes data from its closely related, next-generation compound, PCO371, as a surrogate to project its efficacy profile. The performance of PCO371 is compared with established PTH1R agonists, Teriparatide and Abaloparatide, providing a valuable context for its potential therapeutic application in conditions such as osteoporosis.

Comparative Analysis of Bone Turnover Markers

The following table summarizes the in vivo effects of PCO371 (as a proxy for this compound), Teriparatide, and Abaloparatide on key bone turnover markers. P1NP (Procollagen type I N-terminal propeptide) is a marker of bone formation, while CTX-I (C-terminal telopeptide of type I collagen) is a marker of bone resorption. An increase in both markers is indicative of high bone turnover, a characteristic effect of intermittent PTHR1 activation that ultimately leads to a net anabolic effect on bone.

CompoundAnimal ModelBone Formation Marker (P1NP/Osteocalcin)Bone Resorption Marker (CTX-I)Key Findings
PCO371 (oral) Ovariectomized (OVX) RatsSignificant increase in serum osteocalcin[1]Significant increase in urinary CTX/creatinine[1]Demonstrates the ability to stimulate bone turnover, indicative of an anabolic potential.[1][2][3]
Teriparatide Ovariectomized (OVX) MiceSignificant increase in serum P1NPNo significant change in serum CTXPotent stimulation of bone formation with a lesser immediate effect on resorption.
Abaloparatide Female MiceDose-dependent increase in serum P1NPSignificantly lower serum CTX compared to vehicleShows a favorable anabolic window with a strong increase in formation and a concurrent suppression of resorption markers.[4]

Experimental Protocols

A generalized protocol for the in vivo assessment of bone turnover markers in a rodent osteoporosis model is outlined below. Specific details may vary between studies.

1. Animal Model:

  • Species: Female Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Model Induction: Ovariectomy (OVX) is performed to induce estrogen deficiency, leading to bone loss, which mimics postmenopausal osteoporosis. A sham operation is performed on the control group.

  • Acclimatization: Animals are allowed to recover for a period of 4-8 weeks to allow for the development of osteopenia.

2. Dosing Paradigm:

  • Test Compound: this compound or its analogs are administered orally via gavage.

  • Comparator Compounds: Teriparatide or Abaloparatide are typically administered via subcutaneous injection.

  • Vehicle Control: A control group receives the vehicle used to dissolve the compounds.

  • Frequency and Duration: Dosing is typically performed daily for a period of 4 to 12 weeks.

3. Sample Collection:

  • Blood: Blood samples are collected at baseline and at the end of the study, and in some cases at intermediate time points. Serum is separated and stored at -80°C.

  • Urine: Urine samples can be collected over a 24-hour period using metabolic cages. Samples are centrifuged and the supernatant is stored at -80°C.

4. Biomarker Analysis:

  • P1NP and Osteocalcin: Serum levels are quantified using commercially available enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

  • CTX-I: Serum or urinary levels of CTX-I are measured using specific ELISA kits. Urinary CTX levels are often normalized to creatinine concentration to account for variations in urine dilution.

5. Statistical Analysis:

  • Data are typically presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate tests such as ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is generally considered statistically significant.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the PTHR1 signaling pathway and a typical experimental workflow.

PTHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Cellular Effects PTH/PTHrP Agonist PTH/PTHrP Agonist PTHR1 PTHR1 PTH/PTHrP Agonist->PTHR1 AC Adenylate Cyclase PTHR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Osteoblast Differentiation & Survival Osteoblast Differentiation & Survival Gene Transcription->Osteoblast Differentiation & Survival RANKL Expression RANKL Expression Gene Transcription->RANKL Expression Wnt Signaling Wnt Signaling Gene Transcription->Wnt Signaling

Caption: PTHR1 Signaling Pathway in Bone Cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Animal Model Selection (e.g., Ovariectomized Rats) B Acclimatization & Osteopenia Development A->B C Randomization into Treatment Groups B->C D Daily Dosing (Oral or Subcutaneous) C->D E Blood & Urine Sample Collection D->E During & Post-treatment F Biomarker Quantification (ELISA/RIA) E->F G Statistical Analysis F->G H Data Interpretation & Comparison G->H

Caption: In Vivo Bone Turnover Marker Study Workflow.

References

A Comparative Analysis of the Pharmacokinetics of Alectinib (CH5424802) and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the absorption, distribution, metabolism, and excretion profiles of the anaplastic lymphoma kinase (ALK) inhibitor alectinib and its primary metabolic derivatives.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of alectinib (CH5424802), a highly selective, second-generation ALK inhibitor, and its major metabolites. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's behavior in vivo.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of alectinib and its major active metabolite, M4, in humans. Alectinib is metabolized to several derivatives, with M4 being the most significant in terms of both concentration and activity.[1][2] Other identified metabolites include M1a, M1b, and M6.[1][2][3]

ParameterAlectinib (CH5424802)M4 (Metabolite)Other Metabolites (M1a, M1b, M6)
Maximum Plasma Concentration (Cmax) ~665 ng/mL (at steady state, 600 mg BID)~82 ng/mL (at steady state, 300 mg BID)M1b is a minor metabolite in plasma; M1a, M1b, and M6 are found in feces.[1][3]
Time to Maximum Concentration (Tmax) ~4 hoursNot explicitly stated, but appears to track with alectinib.Not applicable
Area Under the Curve (AUC) ~14400 ng*hr/mL (at steady state, 600 mg BID)Contributes significantly to the total exposure.Not applicable
Elimination Half-Life (t½) Prolonged in patients with hepatic impairment (26.9-40.4 hours).[4]Not explicitly stated, but its concentration is sustained.Not applicable
Protein Binding >99%>99%Not applicable
Metabolism Primarily by CYP3A4 to form M4.[5]Further metabolized by CYP3A4.[5]M1a and M1b are isomers of a carboxylate metabolite formed by oxidative cleavage.[1][3]
Excretion Predominantly in feces (~98%), with minimal renal clearance.[2]Excreted in feces.Excreted in feces.[2]

Metabolic Pathway of Alectinib

Alectinib undergoes metabolism primarily in the liver, mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway involves the oxidation of the piperidine ring to form the active metabolite M4. Further metabolism of alectinib and M4 leads to the formation of other minor metabolites.

G Alectinib Alectinib (CH5424802) M4 M4 (Active Metabolite) Alectinib->M4 CYP3A4 Other_Metabolites Other Metabolites (M1a, M1b, M6) Alectinib->Other_Metabolites CYP3A4 Excretion Fecal Excretion Alectinib->Excretion M4->Other_Metabolites CYP3A4 M4->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Alectinib.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from human studies, primarily involving patients with ALK-positive non-small cell lung cancer (NSCLC) and healthy volunteers. Key experimental methodologies are outlined below.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A pivotal study to elucidate the ADME properties of alectinib involved the administration of a single oral dose of [¹⁴C]-labeled alectinib to healthy male subjects.[2]

Methodology:

  • Study Population: Healthy male subjects.

  • Dosing: A single oral dose of [¹⁴C]alectinib was administered.

  • Sample Collection: Blood, plasma, urine, and feces were collected at predetermined time points.

  • Analysis:

    • Total radioactivity in all matrices was measured to determine the extent of absorption and routes of excretion.

    • Plasma, urine, and fecal samples were profiled for metabolites using high-performance liquid chromatography (HPLC) coupled with radiometric detection.

    • The structures of the metabolites were elucidated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

  • Pharmacokinetic Analysis: Plasma concentration-time data for alectinib and its metabolites were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Pharmacokinetic Study Workflow

The general workflow for a clinical pharmacokinetic study of alectinib is depicted in the following diagram.

G cluster_0 Study Conduct cluster_1 Sample Analysis cluster_2 Data Analysis Subject_Recruitment Subject Recruitment (Patients or Healthy Volunteers) Dosing Drug Administration (e.g., single or multiple doses) Subject_Recruitment->Dosing Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Bioanalysis Bioanalytical Method (LC-MS/MS) Sampling->Bioanalysis Metabolite_Profiling Metabolite Identification Sampling->Metabolite_Profiling PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Bioanalysis->PK_Parameter_Calculation Metabolite_Profiling->PK_Parameter_Calculation Modeling Population PK Modeling PK_Parameter_Calculation->Modeling Reporting Reporting and Interpretation Modeling->Reporting

Caption: General workflow of a clinical pharmacokinetic study.

Comparative Insights

  • Alectinib and its major active metabolite, M4, are the primary circulating components. Together, they account for the majority of the pharmacological activity.

  • The pharmacokinetic profiles of alectinib and M4 are characterized by high protein binding and elimination primarily through the feces. This suggests that renal impairment is unlikely to have a significant impact on their clearance.

  • CYP3A4 is the key enzyme responsible for the metabolism of alectinib. Co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter the pharmacokinetic profile of alectinib and M4.

  • The metabolites M1a, M1b, and M6 are present in smaller amounts and are primarily found in the feces, indicating they are likely end-products of the metabolic cascade before excretion. [2] The pharmacological activity of M1b has been assessed as insignificant.[1][3]

References

Safety Operating Guide

Crucial Safety Information Regarding the Disposal of CH5447240 Remains Undisclosed Due to Lack of Publicly Available Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to locate a publicly available Safety Data Sheet (SDS) for the chemical compound CH5447240 have been unsuccessful. As a result, specific, verifiable disposal procedures and detailed safety information critical for researchers, scientists, and drug development professionals cannot be provided at this time.

While a comprehensive search was conducted to find the official SDS for this compound, which would contain explicit instructions for its safe handling and disposal, no such document could be retrieved from public databases. Chemical suppliers such as MedchemExpress list the product but do not make the SDS readily accessible without a direct request.

In the absence of a substance-specific SDS, it is imperative for all personnel handling this compound to adhere to general best practices for the disposal of laboratory chemicals. Waste materials must be managed in strict accordance with federal, state, and local environmental regulations.

General Guidance for Chemical Waste Disposal:

For the safe disposal of any chemical, including this compound in the absence of specific guidelines, the following general procedures are recommended:

  • Consult internal safety protocols: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

  • Do not dispose of down the drain: Unless explicitly permitted by your EHS department for specific, neutralized, and non-hazardous materials, chemical waste should never be poured down the sink.

  • Use designated waste containers: All chemical waste should be collected in clearly labeled, appropriate containers that are compatible with the chemical's properties.

  • Wear appropriate Personal Protective Equipment (PPE): When handling any chemical waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Path Forward for Obtaining Disposal Procedures:

To ensure the safe and compliant disposal of this compound, it is crucial to:

  • Contact the Supplier: The most reliable method for obtaining the SDS is to directly contact the vendor from whom the this compound was purchased. They are legally obligated to provide this document.

  • Consult Your EHS Department: Once the SDS is obtained, review it with your institution's EHS professionals to establish a specific and compliant disposal plan.

Without the specific SDS, it is not possible to provide the quantitative data, experimental protocols, or the requested Graphviz diagrams for disposal workflows as these would be based on information contained within that document. Proceeding with the disposal of this compound without consulting its specific SDS could pose significant safety and environmental risks.

Essential Safety and Handling Guidance for CH5447240

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for handling the compound CH5447240, a potent agonist of the human parathyroid hormone receptor 1 (hPTHR1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. All personnel must review and understand this guidance before handling the compound.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling potent chemical compounds of unknown toxicity. A thorough risk assessment should be conducted before any handling, and a compound-specific SDS must be consulted when available.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from potential splashes of the compound, which may cause irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, as the compound may be harmful if absorbed through the skin.[1]
Respiratory Protection Dust respirator or a self-contained breathing apparatus (SCBA)Minimizes the risk of inhaling the compound, which may be harmful and cause respiratory tract irritation.[1] An SCBA is recommended for situations with a higher risk of aerosolization.[1]
Protective Clothing Full protective suit or lab coatProvides a barrier against skin contact with the compound.[1]
Footwear Closed-toe shoes and bootsProtects feet from potential spills.[1]

Handling and Disposal Protocols

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust.

  • Keep the compound away from heat and sources of ignition.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage:

  • Store in a tightly closed container.[1]

  • For short-term storage, maintain at 0-4°C.

  • For long-term storage, maintain at -20°C.

Spill Response:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it in a designated waste container.[1]

  • Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container.[1] In the event of a large spill, evacuate the area and follow emergency procedures.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the compound to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling a Review Safety Data Sheet (SDS) b Conduct Risk Assessment a->b c Prepare and Inspect PPE b->c d Work in a Ventilated Area (Fume Hood) c->d Proceed to Handling e Don Appropriate PPE d->e f Handle this compound e->f g Decontaminate Work Area f->g Complete Handling h Properly Dispose of Waste g->h i Doff and Dispose of/Clean PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing has stopped, provide artificial respiration.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution. If contact lenses are present, remove them if it is easy to do so.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, seek medical attention.

Disclaimer: The information provided in this document is intended for guidance and is based on general safety principles for handling chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). All laboratory personnel must be trained in safe handling procedures and should consult with their institution's environmental health and safety department for specific guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.